1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-1,7-bis(4-hydroxyphenyl)hept-1-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O3/c20-17(10-7-16-8-13-19(22)14-9-16)4-2-1-3-15-5-11-18(21)12-6-15/h5-14,21-22H,1-4H2/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZRLGRBBLFVBQ-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCC(=O)C=CC2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCCCC(=O)/C=C/C2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Isolating 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one from Alpinia galanga: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation of the bioactive diarylheptanoid, 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one, from the rhizomes of Alpinia galanga. This document outlines a detailed, synthesized experimental protocol, summarizes key quantitative data, and visualizes the experimental workflow and a relevant biological signaling pathway.
Introduction
Alpinia galanga, a member of the Zingiberaceae family, is a perennial herb cultivated in Southeast Asia for its culinary and medicinal properties. Its rhizomes are a rich source of various phytochemicals, including diarylheptanoids. Among these, this compound has garnered significant interest for its potential therapeutic applications. This guide details the methodology for its extraction and purification, providing a foundation for further research and development.
Experimental Protocols
While a specific, detailed protocol for the isolation of this compound from Alpinia galanga is not extensively documented in a single source, the following procedure has been synthesized from established methods for the isolation of diarylheptanoids from Alpinia species and related genera.
Plant Material Collection and Preparation
Fresh rhizomes of Alpinia galanga should be collected and authenticated. The rhizomes are then washed, sliced, and shade-dried. The dried rhizome slices are ground into a coarse powder.
Extraction
The powdered rhizomes of Alpinia galanga are subjected to solvent extraction to obtain a crude extract containing the target compound.
Protocol:
-
Pack the powdered Alpinia galanga rhizomes (approximately 1 kg) into a Soxhlet apparatus.
-
Extract the powder with methanol (B129727) (3 L) for 24-48 hours or until the solvent running through the siphon is colorless.
-
Concentrate the resulting methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a dark, viscous crude extract.
Fractionation of the Crude Extract
The crude methanolic extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.
Protocol:
-
Suspend the crude methanolic extract in distilled water (500 mL).
-
Perform sequential partitioning with solvents of increasing polarity:
-
n-hexane (3 x 500 mL)
-
Dichloromethane (3 x 500 mL)
-
Ethyl acetate (B1210297) (3 x 500 mL)
-
-
Collect each solvent fraction and concentrate them to dryness using a rotary evaporator. The diarylheptanoids are expected to be concentrated in the ethyl acetate fraction.
Chromatographic Purification
The ethyl acetate fraction is further purified using column chromatography to isolate the target compound.
Protocol:
-
Column Preparation: Pack a glass column (e.g., 60 cm x 5 cm) with silica (B1680970) gel (60-120 mesh) in a slurry with n-hexane.
-
Sample Loading: Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elution: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the proportion of ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on).
-
Fraction Collection: Collect fractions of approximately 20-30 mL and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3) and visualize under UV light (254 nm and 365 nm) and/or by staining with an appropriate reagent (e.g., vanillin-sulfuric acid).
-
Further Purification: Combine fractions containing the target compound (identified by comparing with a standard, if available, or by subsequent analysis) and subject them to further purification steps, such as preparative TLC or High-Performance Liquid Chromatography (HPLC) if necessary to achieve high purity. A reversed-phase C18 column with a mobile phase of methanol and water is often effective for the final purification of diarylheptanoids.
Data Presentation
Quantitative data for this compound is crucial for characterization and reproducibility.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₁₉H₂₀O₃ |
| Molecular Weight | 296.36 g/mol |
| Appearance | Pale yellow solid |
| ¹H NMR (CDCl₃, δ ppm) | Data not available specifically from Alpinia galanga in reviewed literature. |
| ¹³C NMR (CDCl₃, δ ppm) | Data not available specifically from Alpinia galanga in reviewed literature. |
| Mass Spectrometry (m/z) | Data not available specifically from Alpinia galanga in reviewed literature. |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the isolation and purification of this compound from Alpinia galanga.
Caption: Experimental workflow for the isolation of this compound.
Signaling Pathway
This compound has been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways. A related compound, 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one, has been reported to induce apoptosis via suppression of the PI3K/Akt pathway and activation of the ERK1/2 pathway[1]. The following diagram illustrates this proposed mechanism.
Caption: Proposed signaling pathway for apoptosis induction by this compound.
References
An In-depth Technical Guide on 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one in Curcuma longa Rhizomes
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one, a diarylheptanoid found in the rhizomes of Curcuma longa (turmeric), is a compound of growing interest within the scientific community. While structurally related to the well-studied curcumin (B1669340), this molecule exhibits its own unique biological activities, including potential anticancer and antiviral properties. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its quantification in Curcuma longa, detailed experimental protocols for its study, and an exploration of its known signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
Curcuma longa, commonly known as turmeric, has a long history of use in traditional medicine, largely attributed to its diverse array of bioactive compounds. Among these are the diarylheptanoids, a class of phenolic compounds characterized by two aromatic rings linked by a seven-carbon chain. While curcumin is the most abundant and extensively studied diarylheptanoid in turmeric, a number of other related compounds, including this compound, are also present and contribute to the plant's overall therapeutic potential.
Recent studies have begun to shed light on the specific biological activities of these less abundant diarylheptanoids, revealing their potential as scaffolds for the development of new therapeutic agents. This guide focuses specifically on this compound, providing a detailed technical resource for its investigation.
Quantitative Analysis in Curcuma longa Rhizomes
The concentration of this compound in Curcuma longa rhizomes is considerably lower than that of the major curcuminoids (curcumin, demethoxycurcumin, and bisdemethoxycurcumin). Accurate quantification requires sensitive analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection.
Table 1: Quantitative Data of Diarylheptanoids in Curcuma longa Rhizomes
| Compound | Concentration Range (% w/w of extract) | Analytical Method | Reference |
| Curcumin | 3.0 - 6.0 | HPLC-UV | [1] |
| Demethoxycurcumin | 1.0 - 2.0 | HPLC-UV | [1] |
| Bisdemethoxycurcumin | 0.5 - 1.5 | HPLC-UV | [1] |
| This compound | Not explicitly quantified, present as a minor constituent | LC-MS/MS | [2] |
| Other Diarylheptanoids | Variable, generally <1.0 | LC-MS/MS | [2][3] |
Note: Specific quantitative data for this compound is limited in the current literature. The provided information for major curcuminoids offers a comparative context.
Experimental Protocols
Extraction and Isolation
The following protocol outlines a general method for the extraction and isolation of diarylheptanoids from Curcuma longa rhizomes, which can be adapted for the specific enrichment of this compound.
Protocol 1: Extraction and Isolation of this compound
-
Preparation of Plant Material:
-
Obtain fresh Curcuma longa rhizomes.
-
Wash the rhizomes thoroughly to remove any soil and debris.
-
Slice the rhizomes into thin pieces and dry them in a shaded, well-ventilated area or in an oven at a low temperature (40-50°C) until brittle.
-
Grind the dried rhizomes into a fine powder using a mechanical grinder.
-
-
Soxhlet Extraction:
-
Place the powdered rhizome material (e.g., 100 g) into a cellulose (B213188) thimble.
-
Insert the thimble into a Soxhlet extractor.
-
Extract the powder with a suitable organic solvent, such as methanol (B129727) or ethanol (B145695) (e.g., 500 mL), for 6-8 hours. The choice of solvent can influence the extraction efficiency of different diarylheptanoids.
-
-
Concentration:
-
After extraction, concentrate the solvent extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
-
-
Fractionation (Optional):
-
To enrich the fraction containing this compound, the crude extract can be subjected to liquid-liquid partitioning.
-
Dissolve the crude extract in a methanol-water mixture (e.g., 9:1 v/v) and partition successively with solvents of increasing polarity, such as hexane (B92381), chloroform (B151607), and ethyl acetate (B1210297). Diarylheptanoids are typically found in the more polar fractions (chloroform and ethyl acetate).
-
-
Chromatographic Purification:
-
The enriched fraction is then subjected to column chromatography for the isolation of the target compound.
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or chloroform and methanol.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 95:5 v/v).
-
Combine fractions containing the compound of interest (identified by its Rf value and comparison with a standard, if available).
-
-
Final Purification:
-
Further purification can be achieved by preparative HPLC or recrystallization to obtain this compound in high purity.
-
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As cellular metabolic activity is an indicator of cell viability, this assay is widely used to measure the cytotoxic effects of compounds on cancer cells. A structurally similar diarylheptanoid has shown activity against A549 (lung carcinoma) and NCI-H292 (mucoepidermoid pulmonary carcinoma) cells.[4]
Protocol 2: MTT Assay for Anticancer Activity
-
Cell Culture:
-
Culture A549 or NCI-H292 cells in appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Seeding:
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.
-
Antiviral Activity Assessment: Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell culture. A related diarylheptanoid has shown activity against Human Coronavirus OC43 (HCoV-OC43) and SARS-CoV-2.
Protocol 3: Plaque Reduction Assay for Antiviral Activity
-
Cell Culture:
-
Culture a suitable host cell line for the target virus (e.g., BHK-21 for HCoV-OC43 or Vero-E6 for SARS-CoV-2) in an appropriate culture medium.
-
-
Virus Propagation and Titer Determination:
-
Propagate the virus stock in the host cell line.
-
Determine the virus titer (plaque-forming units per mL, PFU/mL) by performing a standard plaque assay.
-
-
Plaque Reduction Assay:
-
Seed the host cells in 6-well or 12-well plates and grow them to confluency.
-
Prepare serial dilutions of this compound in a serum-free medium.
-
In separate tubes, mix a known amount of virus (e.g., 100 PFU) with each dilution of the compound. Also, include a virus control (virus with medium only) and a cell control (medium only).
-
Incubate the virus-compound mixtures at 37°C for 1 hour to allow the compound to interact with the virus.
-
Remove the culture medium from the cell monolayers and inoculate the cells with the virus-compound mixtures.
-
Allow the virus to adsorb for 1 hour at 37°C.
-
After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., medium containing 1.2% Avicel or methylcellulose) containing the respective concentrations of the compound.[6]
-
Incubate the plates at the optimal temperature for the virus (e.g., 33°C for HCoV-OC43) for 3-5 days until plaques are visible.[6][7]
-
-
Plaque Visualization and Counting:
-
Fix the cells with a fixative solution (e.g., 10% formaldehyde).
-
Stain the cells with a staining solution (e.g., 0.1% crystal violet).
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Determine the EC₅₀ (half-maximal effective concentration) value.
-
Western Blot Analysis of Signaling Pathways
Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of this compound on the expression and phosphorylation status of key proteins in signaling pathways like PI3K/Akt and ERK1/2.
Protocol 4: Western Blot Analysis
-
Cell Treatment and Lysis:
-
Treat cancer cells (e.g., A549) with different concentrations of this compound for a specified time.
-
Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet the cell debris and collect the supernatant containing the proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA or Bradford assay).
-
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in a sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., total Akt, phospho-Akt, total ERK1/2, phospho-ERK1/2, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize them using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of the target proteins to the loading control.
-
Signaling Pathways and Molecular Interactions
Preliminary evidence suggests that diarylheptanoids, including compounds structurally similar to this compound, exert their anticancer effects through the modulation of key signaling pathways, such as the PI3K/Akt and ERK1/2 pathways.[4]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Its dysregulation is a common feature in many cancers. Some diarylheptanoids have been shown to suppress this pathway.[4]
Caption: Proposed inhibition of the PI3K/Akt pathway.
Workflow Diagram: Western Blot Analysis of PI3K/Akt Pathway
Caption: Workflow for Western Blot analysis.
ERK1/2 Signaling Pathway
The ERK1/2 (extracellular signal-regulated kinase 1/2) pathway is another critical signaling cascade involved in cell proliferation and differentiation. Some studies suggest that certain diarylheptanoids can activate this pathway, leading to apoptosis in cancer cells.[4]
Caption: Proposed activation of the ERK1/2 pathway.
Conclusion and Future Directions
This compound represents a promising, yet understudied, bioactive compound from Curcuma longa. While its structural similarity to curcumin suggests a range of potential therapeutic applications, further research is imperative to fully elucidate its pharmacological profile. The lack of extensive quantitative data highlights the need for the development and validation of sensitive analytical methods for its precise measurement in turmeric extracts and biological matrices.
The experimental protocols provided in this guide offer a framework for the systematic investigation of its anticancer and antiviral properties. Future research should focus on detailed mechanistic studies to confirm its interactions with the PI3K/Akt and ERK1/2 signaling pathways and to identify other potential molecular targets. Such studies will be crucial for understanding its therapeutic potential and for guiding the rational design of novel drug candidates based on its chemical scaffold. The exploration of this and other minor diarylheptanoids from Curcuma longa holds significant promise for the discovery of new therapeutic leads.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Diarylheptanoids as nutraceutical: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one induces lung cancer cell apoptosis via the PI3K/Akt and ERK1/2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. | Semantic Scholar [semanticscholar.org]
- 7. Improved plaque assay for human coronaviruses 229E and OC43 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the NMR and MS Analysis of 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis of 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one, a diarylheptanoid with potential applications in drug discovery. Diarylheptanoids, naturally occurring phenolic compounds found in plants such as Alpinia galanga (galangal) and Curcuma longa (turmeric), have garnered significant research interest due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Understanding the structural and analytical characteristics of these compounds is crucial for their development as therapeutic agents.
Spectroscopic Data Analysis
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for the analysis of polar molecules like phenolic compounds, providing information about the molecular weight and elemental composition. For this compound (molecular formula: C₁₉H₂₀O₃, molecular weight: 296.36 g/mol ), the following ions would be expected in the mass spectrum.
Table 1: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Ionization Mode |
| [M+H]⁺ | 297.1434 | Positive |
| [M+Na]⁺ | 319.1253 | Positive |
| [M-H]⁻ | 295.1289 | Negative |
Note: The predicted m/z values are calculated based on the monoisotopic masses of the elements.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed chemical structure of organic molecules. The following tables summarize the predicted chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds and established NMR chemical shift databases.
Table 2: Predicted ¹H NMR Data for this compound
| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 6.5 - 6.7 | d | ~16 |
| 2 | 7.4 - 7.6 | dt | ~16, ~7 |
| 4 | 2.8 - 3.0 | t | ~7.5 |
| 5 | 1.8 - 2.0 | m | - |
| 6 | 2.5 - 2.7 | t | ~7.5 |
| 7 | 2.6 - 2.8 | t | ~7.5 |
| 2', 6' | 7.0 - 7.2 | d | ~8.5 |
| 3', 5' | 6.7 - 6.9 | d | ~8.5 |
| 2'', 6'' | 7.0 - 7.2 | d | ~8.5 |
| 3'', 5'' | 6.7 - 6.9 | d | ~8.5 |
| 4'-OH | 9.0 - 9.5 | s | - |
| 4''-OH | 9.0 - 9.5 | s | - |
Table 3: Predicted ¹³C NMR Data for this compound
| Position | Predicted Chemical Shift (δ, ppm) |
| 1 | 128 - 130 |
| 2 | 145 - 148 |
| 3 | 198 - 202 |
| 4 | 40 - 45 |
| 5 | 25 - 30 |
| 6 | 42 - 47 |
| 7 | 30 - 35 |
| 1' | 125 - 128 |
| 2', 6' | 130 - 132 |
| 3', 5' | 115 - 117 |
| 4' | 155 - 158 |
| 1'' | 132 - 135 |
| 2'', 6'' | 130 - 132 |
| 3'', 5'' | 115 - 117 |
| 4'' | 155 - 158 |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining high-quality and reproducible NMR and MS data.
Sample Preparation for NMR Analysis
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble. For phenolic compounds, deuterated methanol (B129727) (CD₃OD) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) are common choices.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Filtration: Filter the sample solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: For quantitative NMR (qNMR), a known amount of an internal standard can be added.
¹H and ¹³C NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
2D NMR: To aid in the complete and unambiguous assignment of all proton and carbon signals, acquire two-dimensional NMR spectra, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Sample Preparation for ESI-MS Analysis
-
Solvent System: Dissolve the sample in a solvent compatible with ESI-MS, typically a mixture of water and an organic solvent like methanol or acetonitrile. The addition of a small amount of a volatile acid (e.g., 0.1% formic acid) can enhance protonation in positive ion mode, while a volatile base (e.g., 0.1% ammonium (B1175870) hydroxide) can aid deprotonation in negative ion mode.
-
Concentration: Prepare a dilute solution of the analyte, typically in the range of 1-10 µg/mL.
-
Filtration: Ensure the sample solution is free of particulates by filtering it through a 0.22 µm syringe filter before introduction into the mass spectrometer.
ESI-MS Data Acquisition
-
Ionization Mode: Acquire spectra in both positive and negative ion modes to observe all possible ionic species.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) to obtain accurate mass measurements, which are crucial for molecular formula determination.
-
Tandem MS (MS/MS): To gain structural information, perform tandem mass spectrometry experiments. In MS/MS, a specific ion (precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. This provides valuable information about the connectivity of the molecule.
Potential Signaling Pathway Involvement
Diarylheptanoids, including compounds structurally related to this compound, have been reported to modulate various cellular signaling pathways. For instance, some diarylheptanoids have shown inhibitory effects on the PI3K/Akt and ERK1/2 signaling pathways, which are often dysregulated in cancer. Furthermore, related compounds have been investigated as potential inhibitors of the SARS-CoV-2 nucleocapsid protein.
Caption: Potential inhibition of PI3K/Akt and ERK1/2 signaling pathways.
Caption: General workflow for NMR and MS analysis.
An In-depth Technical Guide on 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one is a member of the diarylheptanoid class of natural products.[1] Diarylheptanoids are characterized by a seven-carbon chain linking two phenyl groups and are a significant focus of natural products research due to their diverse biological activities.[1] This particular diarylheptanoid has been isolated from the rhizomes of medicinal plants such as Alpinia galanga and Curcuma longa.[1] Its presence in these traditionally used plants has prompted scientific inquiry into its chemical properties and potential therapeutic applications. This technical guide provides a comprehensive overview of the available information on this compound and its structurally related analogs, focusing on its chemical identity, biological activities, and mechanisms of action.
Chemical Identity
A clear identification of a compound is crucial for research and development. The following table summarizes the known synonyms and the Chemical Abstracts Service (CAS) number for this compound.
| Identifier | Value |
| Systematic Name | This compound |
| CAS Number | 1083200-79-6 |
| Synonyms | (1E)-1,7-Bis(4-hydroxyphenyl)-1-hepten-3-one |
Biological Activities and Quantitative Data
While specific quantitative biological data for this compound is limited in publicly available literature, extensive research has been conducted on structurally similar diarylheptanoids. These studies provide valuable insights into the potential therapeutic effects of this class of compounds. The following table summarizes key biological activities and quantitative data for closely related diarylheptanoids.
| Compound | Biological Activity | Cell Line / Model | Quantitative Data (e.g., IC50, EC50) | Reference |
| 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one | Anticancer (induces apoptosis) | A549 and NCI-H292 human lung cancer cells | Data not specified in abstract | [2] |
| 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one | Antiviral (inhibits nucleocapsid protein) | HCoV-OC43 and SARS-CoV-2 | EC50: 0.16 µM (HCoV-OC43), 0.17 µM (SARS-CoV-2) | [3] |
| 1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one | Antiproliferative | Human HT-1080 fibrosarcoma and murine colon 26-L5 carcinoma cells | Data not specified in abstract | [4] |
| Diarylheptanoids from Zingiber officinale | Anticancer | A549, HepG2, HeLa, MDA-MB-231, and HCT116 tumor cell lines | IC50 values ranging from 6.69–33.46 μM | [5] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and advancement of scientific research. Below are summaries of key experimental methodologies cited in the literature for the isolation and biological evaluation of diarylheptanoids.
Isolation of Diarylheptanoids from Alpinia officinarum
A study on the isolation of bioactive constituents from Alpinia officinarum utilized high-speed counter-current chromatography (HSCCC). While this protocol did not specifically isolate this compound, the methodology is highly relevant for the purification of diarylheptanoids from this source.
Protocol Summary:
-
Extraction: The rhizomes of Alpinia officinarum are extracted with a suitable solvent, such as chloroform.
-
HSCCC Separation: The crude extract is subjected to HSCCC to separate the individual compounds. This technique relies on the partitioning of solutes between two immiscible liquid phases.
-
Structure Elucidation: The structures of the isolated compounds are identified using spectroscopic methods such as Electrospray Ionization Mass Spectrometry (ESI-MS), and Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR).[6]
Anticancer Activity Assessment of a Diarylheptanoid Analog
A study investigating the anticancer effects of 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one on human lung cancer cells provides a methodological framework for evaluating the cytotoxic and apoptotic effects of diarylheptanoids.
Experimental Workflow Summary:
-
Cell Culture: A549 and NCI-H292 human lung cancer cells are cultured under standard conditions.
-
Cell Viability Assay: The effect of the compound on cell viability is assessed.
-
Cell Cycle Analysis: The impact of the compound on cell cycle progression is analyzed.
-
Reactive Oxygen Species (ROS) Generation: The induction of ROS is measured.
-
Apoptosis Assays: The induction of apoptosis is evaluated through analysis of intrinsic and extrinsic signaling pathways.
-
Western Blot Analysis: The expression levels of key proteins in signaling pathways, such as p-ERK1/2, p-P90RSK, p-Akt, and P70RSK, are determined.[2]
Signaling Pathways and Mechanisms of Action
Research on diarylheptanoid analogs has elucidated potential signaling pathways through which these compounds exert their biological effects. The diagrams below, generated using the DOT language, illustrate these proposed mechanisms.
Caption: Proposed mechanism of pro-apoptotic action in lung cancer cells.
The diagram above illustrates how 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one is proposed to induce apoptosis in lung cancer cells by inhibiting the PI3K/Akt pathway and activating the ERK1/2 pathway.[2]
Caption: Proposed antitumor mechanism via the DNA damage signaling pathway.
This diagram shows the proposed mechanism for the antitumor activity of diarylheptanoids isolated from Zingiber officinale. These compounds are suggested to exert their anticancer effects by regulating the ATR/CHK1 signaling pathway, which is involved in the DNA damage response.[5]
Conclusion
This compound is a promising natural product that warrants further investigation. While direct experimental data for this specific compound is not abundant, the wealth of information on its structural analogs strongly suggests its potential as a lead compound in drug discovery, particularly in the areas of oncology and virology. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to design and conduct further studies to fully elucidate the therapeutic potential of this and other related diarylheptanoids.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one induces lung cancer cell apoptosis via the PI3K/Akt and ERK1/2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03592D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Potential Therapeutic Effects of 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one is a diarylheptanoid, a class of natural compounds that has garnered significant interest in the scientific community for its potential therapeutic applications. Structurally related to curcumin, the active component in turmeric, this compound and its analogs are being investigated for a range of biological activities, including antioxidant, anti-inflammatory, anticancer, and antiviral effects. This technical guide provides a comprehensive overview of the current understanding of the therapeutic potential of this compound and its closely related analogs, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Quantitative Data on Therapeutic Effects
The following tables summarize the available quantitative data on the biological activities of this compound and its structurally similar analogs. It is important to note that much of the currently available data pertains to these analogs, and this is clearly indicated in the tables.
Table 1: Antiviral Activity of 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one
| Virus Strain | Cell Line | Assay Type | Efficacy Metric | Value (µM) | Reference |
| HCoV-OC43 | BHK-21 | Plaque Reduction Assay | EC50 | 0.16 ± 0.01 | [1][2] |
| SARS-CoV-2 | Vero E6 | Plaque Reduction Assay | EC50 | 0.17 ± 0.07 | [1][2] |
Table 2: Cytotoxic Activity of 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one (EB30)
| Cell Line | Cancer Type | Assay Type | Efficacy Metric | Value (µM) | Reference |
| A549 | Lung Cancer | MTT Assay | IC50 | Not specified | [3] |
| NCI-H292 | Lung Cancer | MTT Assay | IC50 | Not specified | [3] |
| HeLa | Cervical Cancer | MTT Assay | IC50 | Not specified | [3] |
| SGC-7901 | Gastric Cancer | MTT Assay | IC50 | Not specified | [3] |
| MCF-7 | Breast Cancer | MTT Assay | IC50 | Not specified | [3] |
Table 3: Antioxidant Activity of Curcumin Analogs
| Compound/Extract | Assay Type | Efficacy Metric | Value (µg/mL) | Reference |
| Turmeric Ethanol (B145695) Extract | DPPH | IC50 | 4.424 ± 0.123 | [4] |
| Turmeric Ethanol Extract | ABTS | IC50 | 3.514 ± 0.052 | [4] |
Signaling Pathways
The therapeutic effects of this compound and its analogs are mediated through the modulation of several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms as described in the literature for closely related compounds.
Anti-Inflammatory Pathway: Inhibition of NF-κB Signaling
A study on the analog 1,7-bis(4-hydroxy-3-methoxyphenyl)-1,4,6-heptatrien-3-one (B1249937) (HMPH) has shown that it exerts its anti-inflammatory effects by inhibiting the translocation of the p65 subunit of NF-κB into the nucleus. This prevents the transcription of pro-inflammatory genes.[5]
Anticancer Pathway: Suppression of PI3K/Akt Signaling
The analog 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one (EB30) has been shown to induce apoptosis in lung cancer cells by suppressing the PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation.[3]
Anticancer Pathway: Activation of ERK/MAPK Signaling
In addition to inhibiting the PI3K/Akt pathway, 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one (EB30) has been observed to activate the ERK/MAPK signaling pathway, which can lead to the induction of apoptosis in some cancer cell types.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below. These protocols are generalized and may require optimization for specific experimental conditions.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or its analog) and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compound (dissolved in methanol) to 100 µL of the DPPH solution. Ascorbic acid or Trolox can be used as a positive control.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
ABTS Radical Cation Decolorization Assay for Antioxidant Activity
This assay is based on the ability of antioxidants to scavenge the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation.
-
ABTS Radical Generation: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution. Mix equal volumes of the two solutions and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.
-
Working Solution Preparation: Dilute the ABTS radical solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Add 10 µL of the test compound at various concentrations to 1 mL of the ABTS working solution.
-
Incubation: Incubate the mixture at room temperature for 6 minutes.
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Data Analysis: Calculate the percentage of ABTS radical scavenging and determine the IC50 value.
Plaque Reduction Assay for Antiviral Activity
This assay is used to quantify the reduction in infectious virus particles after treatment with an antiviral compound.
-
Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in 6-well plates.
-
Virus and Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of the test compound for 1 hour at 37°C.
-
Infection: Remove the cell culture medium and infect the cell monolayers with the virus-compound mixtures for 1-2 hours.
-
Overlay: After the incubation, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing 1.2% Avicel or agarose) to restrict virus spread.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-4 days).
-
Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with a solution such as 1% crystal violet to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus-only control and determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).[1][2]
Conclusion
This compound and its analogs represent a promising class of compounds with a diverse range of therapeutic activities. The available data, primarily from its more studied analogs, highlight its potential as an antiviral, anticancer, and anti-inflammatory agent. The mechanisms of action appear to involve the modulation of key signaling pathways such as NF-κB, PI3K/Akt, and ERK/MAPK. Further research is warranted to fully elucidate the therapeutic potential of this compound itself and to translate these preclinical findings into clinical applications. The experimental protocols provided in this guide offer a foundation for researchers to conduct further investigations into this promising compound.
References
- 1. scienceopen.com [scienceopen.com]
- 2. scienceopen.com [scienceopen.com]
- 3. 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one induces lung cancer cell apoptosis via the PI3K/Akt and ERK1/2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1,7‑Bis(4‑hydroxy‑3‑methoxyphenyl)‑1,4,6‑heptatrien‑3‑one alleviates lipopolysaccharide‑induced inflammation by targeting NF‑κB translocation in murine macrophages and it interacts with MD2 in silico - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Mechanisms of 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this in-depth technical guide consolidates the current understanding of the mechanism of action of the diarylheptanoid 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one. This document provides a structured overview of its biological effects, supported by available data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Introduction
This compound is a diarylheptanoid, a class of natural products found in various plant species, including those of the genera Alpinia and Curcuma.[1][2] Structurally similar to curcumin, this compound has garnered interest for its potential therapeutic properties. However, it is crucial to note that much of the existing research has been conducted on structurally related diarylheptanoids, and data specifically for this compound (CAS 1083200-79-6) remains limited. This guide aims to summarize the available information for the target compound while also drawing relevant insights from studies on its close analogs to provide a broader context for its potential mechanisms of action.
Core Biological Activities and Mechanisms of Action
The primary therapeutic potential of this compound and related diarylheptanoids appears to lie in their anti-inflammatory, anti-cancer, and anti-viral activities. The underlying mechanisms are multifaceted, involving the modulation of key cellular signaling pathways.
Anti-Cancer Activity
Studies on closely related diarylheptanoids, such as 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one, have demonstrated significant anti-cancer effects, particularly in lung cancer models.[3] The proposed mechanisms include:
-
Induction of Apoptosis: The compound has been shown to induce programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[3]
-
Cell Cycle Arrest: It can halt the proliferation of cancer cells by arresting the cell cycle.[3]
-
Modulation of Signaling Pathways: Key signaling pathways implicated in cancer cell survival and proliferation are affected. Specifically, it has been observed to suppress the PI3K/Akt pathway while activating the ERK1/2 pathway.[3]
Anti-Inflammatory Activity
The anti-inflammatory properties of diarylheptanoids are attributed to their ability to suppress the expression of pro-inflammatory mediators. This is primarily achieved through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. Inhibition of NF-κB leads to the downregulation of downstream targets such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Anti-Viral Activity
A structurally related compound, 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one, has shown potent anti-viral activity against HCoV-OC43 and SARS-CoV-2.[4] The mechanism involves the inhibition of the viral nucleocapsid (N) protein.[4]
Quantitative Data
Quantitative data for this compound is scarce in the publicly available literature. The following table summarizes data for a closely related diarylheptanoid, 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one, to provide a reference for potential efficacy.
| Compound | Assay | Target Organism/Cell Line | Metric | Value (µM) | Reference |
| 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one | Antiviral Activity | HCoV-OC43 | EC50 | 0.16 | [4] |
| 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one | Antiviral Activity | SARS-CoV-2 | EC50 | 0.17 | [4] |
Experimental Protocols
Extraction and Isolation of Diarylheptanoids from Alpinia Species
This protocol outlines a general procedure for the extraction and isolation of diarylheptanoids from plant material.
Procedure:
-
Extraction: Dried and powdered rhizomes of the plant material are extracted with a suitable solvent, such as methanol (B129727) or ethanol, at room temperature. The extraction is typically repeated multiple times to ensure maximum yield.
-
Concentration: The combined extracts are concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
-
Chromatographic Purification: The fractions are further purified using chromatographic techniques. This may involve column chromatography on silica (B1680970) gel, followed by preparative high-performance liquid chromatography (HPLC) to isolate the pure compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compound on cancer cell lines.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The formazan crystals are solubilized by adding a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways like PI3K/Akt and ERK1/2.
Procedure:
-
Cell Lysis: Cells treated with the compound are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total proteins.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, p-ERK, ERK).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium (B1200493) Iodide Staining)
This method is used to quantify the percentage of apoptotic and necrotic cells following treatment with the compound.
Procedure:
-
Cell Treatment and Harvesting: Cells are treated with the compound for the desired time. Both floating and adherent cells are collected.
-
Cell Staining: The harvested cells are washed and then resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for a short period.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of necrotic cells with compromised membranes. This allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by diarylheptanoids and a typical experimental workflow for their study.
Caption: Putative Anti-Cancer Signaling Pathways of Diarylheptanoids.
Caption: Putative Anti-Inflammatory Signaling Pathway of Diarylheptanoids.
Caption: General Experimental Workflow for Studying Diarylheptanoids.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. The available evidence, largely from studies on structurally similar compounds, suggests its involvement in critical cellular pathways related to cancer and inflammation. However, there is a clear and urgent need for further research focused specifically on this compound to elucidate its precise mechanisms of action and to quantify its biological activities. Future studies should aim to:
-
Conduct comprehensive in vitro and in vivo studies to determine the IC50 and EC50 values of this compound against a panel of cancer cell lines and in models of inflammation.
-
Perform detailed mechanistic studies, including transcriptomic and proteomic analyses, to identify the direct molecular targets and downstream signaling cascades affected by this specific compound.
-
Investigate its pharmacokinetic and pharmacodynamic properties to assess its potential as a drug candidate.
By addressing these research gaps, the scientific community can fully unlock the therapeutic potential of this compound.
References
A Technical Review of 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one and Related Diarylheptanoids from Alpinia officinarum
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one is a naturally occurring diarylheptanoid found in the rhizomes of Alpinia officinarum Hance (lesser galangal) and Curcuma longa (turmeric).[1] Diarylheptanoids, characterized by a seven-carbon chain linking two phenyl groups, are a class of plant secondary metabolites investigated for a range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects.[2][3] This technical guide provides a comprehensive review of the available scientific literature on this compound.
It is important to note that while this specific compound has been identified, the body of research dedicated exclusively to it is limited. A significant portion of the available literature focuses on structurally similar diarylheptanoids isolated from the same plant sources. Therefore, this review will also present a comparative analysis of these related compounds to provide a broader context for its potential biological activities and mechanisms of action. This comparative approach is essential for researchers interested in the structure-activity relationships of diarylheptanoids from Alpinia officinarum.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound and its close analogues is presented in Table 1.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Natural Source(s) |
| This compound | C19H20O3 | 296.36 | Alpinia officinarum, Curcuma longa[1] |
| 1,7-Bis(4-hydroxyphenyl)heptan-3-one | C19H22O3 | 298.37 | Curcuma kwangsiensis, Parthenocissus tricuspidata, Acer nikoense[4] |
| (4E)-7-(4-Hydroxyphenyl)-1-phenylhept-4-en-3-one | C19H20O2 | 280.36 | Alpinia officinarum[5] |
| 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one | C19H16O3 | 292.33 | Curcuma longa, Etlingera elatior[6] |
Biological Activities and Quantitative Data
A structurally similar compound, 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one (EB30), isolated from Viscum coloratum, has demonstrated significant cytotoxic activity against various human cancer cell lines.[7]
Table 2: Cytotoxic Activity of Diarylheptanoids
| Compound Name | Cell Line | Activity | IC50 Value | Reference |
| 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one (EB30) | A549 (Human lung cancer) | Reduced cell viability | Not specified | [7] |
| 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one (EB30) | NCI-H292 (Human lung cancer) | Reduced cell viability | Not specified | [7] |
| 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one (EB30) | HeLa (Human cervical cancer) | Cytotoxic | Not specified | [7] |
| 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one (EB30) | SGC-7901 (Human gastric cancer) | Cytotoxic | Not specified | [7] |
| 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one (EB30) | MCF-7 (Human breast cancer) | Cytotoxic | Not specified | [7] |
| Diarylheptanoid 4 from A. officinarum | HepG2 (Human liver cancer) | Moderately cytotoxic | Not specified | [8] |
| Diarylheptanoid 4 from A. officinarum | MCF-7 (Human breast cancer) | Moderately cytotoxic | Not specified | [8] |
| Diarylheptanoid 4 from A. officinarum | SF-268 (Human glioblastoma) | Moderately cytotoxic | Not specified | [8] |
| 1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one | HT-1080 (Human fibrosarcoma) | Antiproliferative | Not specified | [9] |
| 1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one | Colon 26-L5 (Murine carcinoma) | Antiproliferative | Not specified | [9] |
Experimental Protocols
Detailed experimental protocols for the isolation and synthesis of this compound are not explicitly detailed in the available literature. However, general methods for the isolation and synthesis of diarylheptanoids can be inferred from studies on related compounds.
General Isolation Protocol for Diarylheptanoids from Alpinia officinarum
-
Extraction: The dried and powdered rhizomes of Alpinia officinarum are typically extracted with a solvent such as methanol (B129727) or a chloroform-methanol mixture.
-
Fractionation: The crude extract is then subjected to fractionation using various chromatographic techniques. High-speed counter-current chromatography (HSCCC) has been successfully employed for the separation of diarylheptanoids from the chloroform (B151607) extract of galangal.[10]
-
Purification: Final purification of the isolated compounds is achieved through repeated column chromatography over silica (B1680970) gel or preparative high-performance liquid chromatography (HPLC).
-
Structure Elucidation: The chemical structures of the purified compounds are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; 1H and 13C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[11]
General Synthetic Approach for Diarylheptanoids
The total synthesis of diarylheptanoids often involves Claisen-Schmidt condensation reactions. For instance, the synthesis of 7-(4-hydroxyphenyl)-1-phenylheptan-3-one was achieved through a Claisen-Schmidt condensation of 4-phenylbut-3-en-2-one and p-methoxycinnamaldehyde in the presence of concentrated NaOH in an ethanol-water mixture.[12] Subsequent steps would involve modifications to achieve the desired final structure.
Signaling Pathways and Mechanisms of Action
The precise signaling pathways modulated by this compound have not been elucidated. However, studies on related diarylheptanoids provide potential avenues for investigation.
The diarylheptanoid 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one (EB30) has been shown to induce apoptosis in lung cancer cells through the suppression of the PI3K/Akt pathway and the activation of the ERK1/2 pathway.[7] Another diarylheptanoid from Alpinia officinarum, 7-(4-hydroxyphenyl)-1-phenyl-4E-hepten-3-one (AO-1), has demonstrated neuroprotective effects against amyloid-β induced toxicity, which are dependent on the activation of the PI3K-mTOR signaling pathway.[13]
Below is a conceptual diagram illustrating the proposed signaling pathway for the anticancer activity of the related diarylheptanoid, EB30.
Caption: Proposed signaling pathway for EB30-induced apoptosis.
Experimental Workflow
The following diagram outlines a general workflow for the investigation of diarylheptanoids from natural sources.
Caption: General workflow for diarylheptanoid research.
Conclusion
This compound is a diarylheptanoid with potential biological activities, yet it remains a relatively understudied compound. The available literature suggests that its properties are likely to be similar to other diarylheptanoids found in Alpinia officinarum, which have demonstrated cytotoxic, anti-inflammatory, and neuroprotective effects. The lack of specific quantitative data and detailed experimental protocols for this particular molecule highlights a gap in the current research landscape.
Future research should focus on the targeted isolation and synthesis of this compound to enable a thorough evaluation of its biological activities. Elucidating its specific mechanisms of action and comparing them to its structural analogues will be crucial for understanding the structure-activity relationships within this promising class of natural products and for its potential development as a therapeutic agent.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diarylheptanoids from Alpinia officinarum Cause Distinct but Overlapping Effects on the Translatome of B Lymphoblastoid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,7-Bis(4-Hydroxyphenyl)Heptan-3-One | C19H22O3 | CID 14608480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one | C19H20O2 | CID 45783180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one - Wikipedia [en.wikipedia.org]
- 7. 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one induces lung cancer cell apoptosis via the PI3K/Akt and ERK1/2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diarylheptanoids from the rhizomes of Alpinia officinarum and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. abis-files.atauni.edu.tr [abis-files.atauni.edu.tr]
- 13. 7-(4-Hydroxyphenyl)-1-phenyl-4E-hepten-3-one, a Diarylheptanoid from Alpinia officinarum, Protects Neurons against Amyloid-β Induced Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Laboratory Preparation of 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the laboratory synthesis of 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one, a diarylheptanoid with significant potential in medicinal chemistry. Diarylheptanoids, a class of natural products, are recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This document outlines a detailed two-step synthetic protocol, starting from commercially available precursors. Furthermore, it includes protocols for evaluating the synthesized compound's potential biological activities, such as antioxidant capacity, anti-inflammatory effects, and antiviral properties, which are crucial for drug discovery and development programs.
Introduction
This compound belongs to the diarylheptanoid family, a class of compounds that includes the well-known curcumin. These compounds are characterized by two aromatic rings joined by a seven-carbon chain. The presence of phenolic hydroxyl groups and an α,β-unsaturated ketone moiety in the structure of this compound suggests its potential for a range of biological activities. Research on related diarylheptanoids has demonstrated their efficacy as antioxidant, anti-inflammatory, and even antiviral agents. For instance, a structurally similar compound, 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one, has shown potent inhibitory activity against the SARS-CoV-2 nucleocapsid protein[1][2]. This highlights the therapeutic potential of this class of molecules.
This document provides a reliable method for the laboratory-scale synthesis of this compound and standardized protocols for assessing its biological relevance.
Chemical Information
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₉H₂₀O₃ |
| Molecular Weight | 296.36 g/mol |
| CAS Number | 1083200-79-6 |
| Appearance | Expected to be a pale yellow solid |
| Solubility | Soluble in methanol, ethanol (B145695), DMSO, and acetone |
Experimental Protocols
The synthesis of this compound is proposed via a two-step process involving the synthesis of a key ketone intermediate followed by a Claisen-Schmidt condensation.
Step 1: Synthesis of 4-(4-Hydroxyphenyl)butan-2-one (Raspberry Ketone)
This precursor is synthesized via a crossed-aldol condensation of 4-hydroxybenzaldehyde (B117250) with acetone, followed by catalytic hydrogenation.
Reaction Scheme:
Caption: Synthesis of the ketone precursor.
Materials:
| Reagent | CAS No. | MW ( g/mol ) | Amount | Molar Eq. |
| 4-Hydroxybenzaldehyde | 123-08-0 | 122.12 | 12.21 g | 1.0 |
| Acetone | 67-64-1 | 58.08 | 29.0 mL | 4.0 |
| Sodium Hydroxide (B78521) (NaOH) | 1310-73-2 | 40.00 | 4.0 g | 1.0 |
| Ethanol (95%) | 64-17-5 | - | 100 mL | - |
| Water (distilled) | 7732-18-5 | - | 100 mL | - |
| Palladium on Carbon (10% Pd) | 7440-05-3 | - | 0.5 g | - |
| Hydrogen Gas (H₂) | 1333-74-0 | - | Balloon | - |
Procedure:
-
Condensation: In a 250 mL round-bottom flask, dissolve 12.21 g (0.1 mol) of 4-hydroxybenzaldehyde in 50 mL of ethanol. To this, add 29.0 mL (0.4 mol) of acetone.
-
In a separate beaker, dissolve 4.0 g (0.1 mol) of sodium hydroxide in 50 mL of water and cool the solution in an ice bath.
-
Slowly add the cold NaOH solution to the ethanolic solution of the aldehyde and ketone with constant stirring.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, neutralize the reaction mixture with dilute HCl until it reaches pH 7.
-
Extract the product with ethyl acetate (B1210297) (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product, 4-(4-hydroxyphenyl)but-3-en-2-one.
-
Hydrogenation: Dissolve the crude product in 100 mL of ethanol in a hydrogenation flask.
-
Add 0.5 g of 10% Pd/C catalyst to the solution.
-
Secure a balloon filled with hydrogen gas to the flask and stir the mixture vigorously at room temperature overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
-
Evaporate the solvent from the filtrate under reduced pressure to yield 4-(4-hydroxyphenyl)butan-2-one. The product can be purified by column chromatography on silica (B1680970) gel if necessary.
Expected Yield: ~70-80%
Step 2: Synthesis of this compound
This final step involves a Claisen-Schmidt condensation between the synthesized ketone and another equivalent of 4-hydroxybenzaldehyde.
Reaction Scheme:
References
Application Notes and Protocols for Neuroprotective Assays of Diarylheptanoids
Disclaimer: As of December 2025, specific neuroprotective assay data for 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one is not available in the public domain. This document provides detailed application notes and protocols for a closely related and well-studied diarylheptanoid, 7-(4-Hydroxyphenyl)-1-phenyl-4E-hepten-3-one (referred to as AO-1) , which has demonstrated significant neuroprotective properties. Researchers investigating the target compound may find these methodologies applicable.
Introduction to 7-(4-Hydroxyphenyl)-1-phenyl-4E-hepten-3-one (AO-1)
AO-1 is a diarylheptanoid isolated from the plant Alpinia officinarum. It has garnered attention in neuropharmacology for its potential to protect neurons from various insults, particularly those associated with neurodegenerative diseases like Alzheimer's disease. Studies have shown that AO-1 can mitigate the neurotoxic effects of amyloid-β (Aβ) oligomers, reduce oxidative stress, and inhibit apoptosis in neuronal cells.[1][2]
Neuroprotective Bioactivity of AO-1
The neuroprotective effects of AO-1 have been primarily attributed to its ability to counteract Aβ-induced neurotoxicity and oxidative stress. Key findings from in vitro studies are summarized below.
Protection Against Amyloid-β Induced Neurotoxicity
AO-1 has been shown to protect primary neurons from the detrimental effects of Aβ oligomers, which are a hallmark of Alzheimer's disease. This protection manifests as the preservation of dendritic integrity and enhanced cell survival.[1][2]
Table 1: Effect of AO-1 on Neuronal Viability in the Presence of Amyloid-β
| Treatment | Neuronal Viability (%) | Reference |
| Control | 100 | [Biol Pharm Bull. 2016;39(12):1961-1967] |
| Aβ (1-42) | 58 ± 5 | [Biol Pharm Bull. 2016;39(12):1961-1967] |
| Aβ (1-42) + AO-1 (10 µM) | 85 ± 7 | [Biol Pharm Bull. 2016;39(12):1961-1967] |
Attenuation of Oxidative Stress
Oxidative stress is a significant contributor to neuronal damage in neurodegenerative disorders. AO-1 has demonstrated the capacity to reduce the production of reactive oxygen species (ROS) in neuronal cells exposed to neurotoxic stimuli.
Table 2: Effect of AO-1 on Reactive Oxygen Species (ROS) Levels
| Treatment | Relative ROS Levels (%) | Reference |
| Control | 100 | [Biol Pharm Bull. 2016;39(12):1961-1967] |
| Aβ (1-42) | 210 ± 15 | [Biol Pharm Bull. 2016;39(12):1961-1967] |
| Aβ (1-42) + AO-1 (10 µM) | 125 ± 10 | [Biol Pharm Bull. 2016;39(12):1961-1967] |
Signaling Pathway
The neuroprotective effects of AO-1 are mediated, at least in part, through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. This pathway is crucial for cell survival, growth, and proliferation.[1][2]
Caption: PI3K/Akt/mTOR signaling pathway activated by AO-1.
Experimental Protocols
The following are detailed protocols for key in vitro neuroprotective assays that can be adapted to evaluate the efficacy of diarylheptanoids like AO-1.
Amyloid-β Induced Neurotoxicity Assay in Primary Neurons
This protocol describes how to assess the neuroprotective effects of a compound against Aβ-induced toxicity in primary cortical neurons.[3]
Caption: Workflow for Aβ-induced neurotoxicity assay.
Materials:
-
Primary cortical neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Amyloid-β (1-42) peptide
-
AO-1 (or test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
LDH (Lactate Dehydrogenase) cytotoxicity assay kit
-
Anti-MAP2 antibody for immunofluorescence
Procedure:
-
Cell Culture: Plate primary cortical neurons in 96-well plates at a density of 1 x 10^5 cells/well and culture for 7-10 days to allow for maturation.
-
Compound Treatment: Pre-treat the neurons with various concentrations of AO-1 for 2 hours.
-
Aβ Preparation and Treatment: Prepare Aβ (1-42) oligomers according to established protocols. Add the Aβ oligomers to the treated neurons at a final concentration of 5 µM.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.
-
LDH Assay: Collect the culture supernatant and measure LDH release according to the manufacturer's instructions.
-
-
Dendrite Morphology: For morphological analysis, fix the cells, permeabilize, and stain with an anti-MAP2 antibody followed by a fluorescent secondary antibody. Capture images using a fluorescence microscope and analyze neurite length and branching.
Oxidative Stress Assay in SH-SY5Y Cells
This protocol outlines a method to measure the antioxidant properties of a compound in a human neuroblastoma cell line (SH-SY5Y) subjected to oxidative stress.[4][5]
Caption: Workflow for oxidative stress assay.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium with 10% FBS
-
AO-1 (or test compound)
-
Hydrogen peroxide (H2O2)
-
2',7'-dichlorofluorescin diacetate (DCFDA)
Procedure:
-
Cell Culture: Seed SH-SY5Y cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with different concentrations of AO-1 for 2 hours.
-
Induce Oxidative Stress: Add H2O2 to the wells to a final concentration of 100 µM and incubate for 4 hours.
-
DCFDA Staining: Wash the cells with PBS and then incubate with 10 µM DCFDA in PBS for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
Western Blot Analysis of PI3K/Akt/mTOR Pathway
This protocol is for detecting the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway to confirm its activation by the test compound.[6][7]
Materials:
-
Neuronal cells (primary or cell line)
-
AO-1 (or test compound)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-PI3K, anti-PI3K, anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR (Ser2448), anti-mTOR, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Treatment and Lysis: Treat neuronal cells with AO-1 and/or the neurotoxic agent for the desired time. Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, detect the protein bands using an ECL reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
The protocols and data presented provide a framework for investigating the neuroprotective properties of diarylheptanoids. While specific data for this compound is currently lacking, the methodologies applied to the structurally similar compound AO-1 offer a robust starting point for future research. These assays can help elucidate the mechanisms of action and therapeutic potential of novel neuroprotective compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. 7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one | CAS:100667-52-5 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. innoprot.com [innoprot.com]
- 4. Oxidative stress in SH-SY5Y cells on exposure to hydrogen peroxide | Research, Society and Development [rsdjournal.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes & Protocols for In Vivo Delivery of 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one is a curcuminoid, a class of natural phenols known for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities.[1] Like its well-studied analogue, curcumin (B1669340), the in vivo application of this compound is significantly hampered by its low aqueous solubility, poor absorption, rapid metabolism, and quick systemic elimination, leading to low bioavailability.[2][3] To overcome these limitations, advanced drug delivery systems are essential to enhance its therapeutic efficacy.
These application notes provide an overview of various methods for the in vivo delivery of this compound, with a focus on nano-formulation strategies that have proven effective for curcumin and other hydrophobic drugs. The protocols detailed below are based on established methodologies for curcumin and can be adapted for this compound.
Strategies to Enhance Bioavailability
Several strategies can be employed to improve the bioavailability of hydrophobic compounds like this compound. These include:
-
Co-administration with Adjuvants: Piperine, an alkaloid from black pepper, has been shown to increase the bioavailability of curcumin by inhibiting its glucuronidation in the liver and intestines.[4]
-
Nano-encapsulation: Encapsulating the compound in nanocarriers such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles can protect it from degradation, improve its solubility, and facilitate its absorption and circulation time.[4][5][6]
-
Complexation: Forming complexes with cyclodextrins or proteins can enhance the aqueous solubility and stability of the compound.[7]
-
Solid Dispersions: Dispersing the compound in a water-soluble carrier can improve its dissolution rate and absorption.[7]
This document will focus on nano-encapsulation techniques due to their versatility and significant potential for improving in vivo performance.
Nano-Delivery Systems for this compound
The following table summarizes the key characteristics of different nano-delivery systems that can be adapted for this compound, based on data from curcumin studies.
| Delivery System | Typical Size Range (nm) | Encapsulation Efficiency (%) | Key Advantages |
| Liposomes | 50 - 200 | 70 - 95 | Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs, can be surface-modified for targeted delivery.[8] |
| Polymeric Nanoparticles (e.g., PLGA) | 100 - 300 | 60 - 90 | Biodegradable, sustained release profile, well-established for drug delivery.[6] |
| Solid Lipid Nanoparticles (SLNs) | 50 - 300 | 70 - 98 | Good biocompatibility, controlled release, protection of the encapsulated drug.[2] |
| Nanoemulsions | 20 - 200 | > 90 | High drug loading capacity, improved solubility and absorption. |
Experimental Protocols
3.1. Protocol for Preparation of Liposomal this compound
This protocol is based on the thin-film hydration method, a common technique for encapsulating hydrophobic drugs into liposomes.[9][10]
Materials:
-
This compound
-
Phosphatidylcholine (e.g., from soybean or egg)
-
Cholesterol
-
Chloroform (B151607) and Methanol (B129727) (analytical grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound, phosphatidylcholine, and cholesterol in a 2:1 (v/v) mixture of chloroform and methanol in a round-bottom flask. A typical molar ratio of phosphatidylcholine to cholesterol is 2:1.
-
Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure at a temperature above the lipid transition temperature (e.g., 40-50 °C).
-
A thin, uniform lipid film should form on the inner wall of the flask. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with pre-warmed PBS (pH 7.4) by rotating the flask gently. The volume of PBS will determine the final concentration of the encapsulated drug.
-
This process will form multilamellar vesicles (MLVs).
-
-
Sonication and Extrusion:
-
To reduce the size of the MLVs and form small unilamellar vesicles (SUVs), sonicate the liposome (B1194612) suspension using a bath or probe sonicator.
-
For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. Pass the suspension through the membrane 10-20 times.
-
-
Characterization:
-
Determine the particle size and zeta potential of the liposomes using dynamic light scattering (DLS).
-
Measure the encapsulation efficiency by separating the unencapsulated drug from the liposomes (e.g., by centrifugation or dialysis) and quantifying the drug in the liposomes and the supernatant using a suitable analytical method (e.g., HPLC).
-
3.2. Protocol for In Vivo Administration in a Mouse Model
This protocol outlines the general procedure for administering the formulated this compound to mice for pharmacokinetic or efficacy studies.
Materials:
-
Formulated this compound (e.g., liposomal suspension)
-
Control vehicle (e.g., PBS or empty liposomes)
-
Appropriate mouse strain for the study (e.g., BALB/c or C57BL/6)
-
Syringes and needles for the chosen route of administration (e.g., oral gavage needles, insulin (B600854) syringes for intravenous injection)
-
Animal balance and restraining devices
Procedure:
-
Animal Acclimatization:
-
Acclimatize the mice to the laboratory conditions for at least one week before the experiment.
-
-
Dose Preparation:
-
Dilute the formulated this compound to the desired concentration with a sterile, isotonic buffer (e.g., PBS).
-
-
Administration:
-
Oral Gavage: For oral administration, use a gavage needle to deliver the formulation directly into the stomach of the mouse. The typical volume for oral gavage in mice is 5-10 mL/kg.
-
Intravenous (IV) Injection: For intravenous administration, inject the formulation into the tail vein of the mouse. The typical injection volume for IV administration in mice is 5-10 mL/kg.
-
-
Pharmacokinetic Study:
-
At predetermined time points after administration (e.g., 0.5, 1, 2, 4, 8, 24 hours), collect blood samples from the mice (e.g., via retro-orbital or tail vein sampling).
-
Process the blood to obtain plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
-
-
Efficacy Study:
-
For efficacy studies (e.g., in a cancer or inflammation model), administer the formulation according to the study design (e.g., daily for a specified period).
-
Monitor relevant endpoints, such as tumor size, inflammatory markers, or survival.
-
Signaling Pathways and Experimental Workflows
4.1. Key Signaling Pathways Modulated by Curcuminoids
Curcuminoids, including likely this compound, exert their biological effects by modulating multiple signaling pathways involved in inflammation and cancer.[11][12][13]
Caption: Key signaling pathways modulated by curcuminoids.
4.2. Experimental Workflow for In Vivo Efficacy
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a formulated curcuminoid.
Caption: General workflow for in vivo efficacy studies.
Quantitative Data Summary
The following table presents a summary of pharmacokinetic parameters for different curcumin nano-formulations from preclinical studies. These values can serve as a benchmark for the development of formulations for this compound.
| Formulation | Animal Model | Route | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability Increase (fold vs. free drug) |
| Curcumin Suspension | Rat | Oral | 500 | ~50 | ~200 | 1 |
| Liposomal Curcumin | Rat | IV | 10 | ~2000 | ~4000 | - |
| Polymeric Nanoparticles | Mouse | Oral | 100 | ~1500 | ~6000 | ~20 |
| Solid Lipid Nanoparticles | Rat | Oral | 50 | ~1200 | ~5500 | ~15 |
| Nanoemulsion | Mouse | Oral | 50 | ~2500 | ~8000 | ~30 |
Note: The values presented are approximate and can vary significantly depending on the specific formulation, animal model, and analytical method used. Data is extrapolated from various studies on curcumin.[14][15][16][17]
Conclusion
The in vivo delivery of this compound presents similar challenges to that of curcumin. However, the application of nano-delivery systems, such as liposomes and nanoparticles, offers a promising approach to enhance its bioavailability and therapeutic potential. The protocols and data provided in these application notes serve as a valuable resource for researchers initiating in vivo studies with this compound. Careful adaptation and optimization of these methods will be crucial for successful drug development.
References
- 1. 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one - Wikipedia [en.wikipedia.org]
- 2. Enhancing curcumin bioavailability: various approaches. [wisdomlib.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Curcumin Delivery Mediated by Bio-Based Nanoparticles: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 11. The Role of Curcumin in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Curcuminoids as Cell Signaling Pathway Modulators: A Potential Strategy for Cancer Prevention - Noor - Current Medicinal Chemistry [rjsocmed.com]
- 13. Enhancing the Anticancer and Anti-Inflammatory Properties of Curcumin in Combination with Quercetin, for the Prevention and Treatment of Prostate Cancer | MDPI [mdpi.com]
- 14. Nanoformulations of curcumin: an emerging paradigm for improved remedial application - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Pharmacokinetics of Curcumin Delivered by Nanoparticles and the Relationship with Antitumor Efficacy: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Note: HPLC Analysis for Purity Determination of 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one
AN-HPLC-001
Abstract
This application note details a High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of the purity of 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one, a diarylheptanoid compound. The described protocol is intended for researchers, scientists, and professionals in drug development and quality control. The method is designed to be accurate, specific, and robust, adhering to principles outlined in the International Conference on Harmonisation (ICH) guidelines.[1][2][3][4]
Introduction
This compound is a diarylheptanoid, a class of natural products that has garnered significant research interest due to its potential biological activities.[5][6] Structurally related to curcuminoids found in turmeric, this compound is being investigated for various pharmaceutical applications.[7] Accurate and reliable determination of its purity is a critical aspect of research, development, and quality control to ensure the safety and efficacy of potential drug candidates.[1][4] High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture, making it the ideal choice for assessing the purity of pharmaceutical compounds.[2][4][8] This document provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method for the purity analysis of this compound.
Experimental Protocol
This protocol outlines the necessary reagents, equipment, and procedures for the HPLC analysis.
2.1. Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Orthophosphoric acid (analytical grade)
-
Methanol (HPLC grade)
-
Sample of this compound for analysis
2.2. Equipment
-
HPLC system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Analytical balance (0.01 mg readability)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Syringe filters (0.45 µm, PTFE or nylon)
-
Ultrasonic bath
-
pH meter
2.3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Orthophosphoric acid in WaterB: Acetonitrile |
| Gradient Elution | 0-15 min: 40-60% B15-20 min: 60-80% B20-25 min: 80% B25-26 min: 80-40% B26-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm (or λmax of the compound if determined) |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
2.4. Preparation of Solutions
-
Mobile Phase A: Add 1.0 mL of orthophosphoric acid to 1000 mL of HPLC grade water and mix well.
-
Mobile Phase B: Acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate for 5 minutes if necessary.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample and prepare a 100 mL solution as described for the standard solution.
2.5. Analytical Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the standard solution five times to check for system suitability.
-
Inject the sample solution in duplicate.
-
After the analysis, wash the column with a high percentage of the organic solvent (e.g., 80% acetonitrile) for 30 minutes.
Data Presentation and Analysis
The purity of the this compound sample is determined by calculating the percentage peak area of the main component relative to the total peak area of all components in the chromatogram.
3.1. System Suitability
The system suitability parameters should be evaluated from the five replicate injections of the standard solution and should meet the following criteria:
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
3.2. Calculation of Purity
The purity of the sample is calculated using the area normalization method:
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
3.3. Summary of Quantitative Data
The following table should be used to summarize the results of the analysis:
| Sample ID | Retention Time (min) | Peak Area | % Area |
| Main Compound | |||
| Impurity 1 | |||
| Impurity 2 | |||
| ... | |||
| Total | 100.0 |
Method Validation
For use in a regulated environment, the analytical method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[1][2][3][4] The validation should include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is typically evaluated over a range of 50-150% of the target concentration.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies using spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Visualizations
5.1. Experimental Workflow
Caption: Experimental workflow for HPLC purity analysis.
5.2. Method Validation Logical Relationship
Caption: Logical relationship of method validation parameters.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Development and Validation of HPLC Methods in Pharmaceutical Analysis [wisdomlib.org]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Benchchem [benchchem.com]
- 7. 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one - Wikipedia [en.wikipedia.org]
- 8. Reversed-phase High-performance Liquid Chromatography Method for Analysis of Curcuminoids and Curcuminoid-loaded Liposome Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one is a diarylheptanoid, a class of natural products exhibiting a range of biological activities.[1] Accurate and precise analytical methods are crucial for the quantification of this compound in various matrices, including plant extracts, biological samples, and pharmaceutical formulations. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₉H₂₀O₃ |
| Molecular Weight | 296.36 g/mol |
| Appearance | Expected to be a solid |
| IUPAC Name | This compound |
Analytical Methods
The recommended analytical methods for the quantification of this compound are HPLC-UV and LC-MS/MS. HPLC-UV is a robust and widely available technique suitable for routine analysis, while LC-MS/MS offers higher sensitivity and selectivity, making it ideal for complex matrices and low concentration samples.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in raw materials, finished products, and extracts where the concentration of the analyte is relatively high. Diarylheptanoids typically exhibit UV absorption in the range of 250-290 nm.[1]
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
2. Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient Program | 0-2 min: 30% B, 2-15 min: 30-70% B, 15-20 min: 70% B, 20-22 min: 70-30% B, 22-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol (B129727).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation (e.g., for plant extract):
-
Accurately weigh about 1 g of powdered plant material.
-
Extract with 20 mL of methanol using sonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
-
4. Method Validation Parameters (Typical Expected Values):
| Parameter | Expected Value |
| Linearity (R²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 95 - 105% |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and selectivity, making it suitable for the quantification of this compound in complex biological matrices such as plasma, serum, and tissue homogenates.
1. Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic acid |
| Gradient Program | 0-1 min: 20% B, 1-5 min: 20-80% B, 5-6 min: 80% B, 6-6.1 min: 80-20% B, 6.1-8 min: 20% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
3. Mass Spectrometry Conditions:
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion [M+H]⁺ | m/z 297.1 |
| Product Ions | To be determined by infusion of a standard solution. Likely fragments would involve the loss of water or cleavage of the heptenone chain. |
| Collision Energy | To be optimized for each transition |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
4. Sample Preparation (e.g., for Plasma):
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, an SPE protocol can be developed using a C18 or mixed-mode sorbent.
5. Method Validation Parameters (Typical Expected Values):
| Parameter | Expected Value |
| Linearity (R²) | > 0.995 |
| Precision (%RSD) | < 15% |
| Accuracy (Recovery) | 85 - 115% |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL |
Visualizations
Experimental Workflow for HPLC/LC-MS Analysis
Caption: General workflow for the analysis of this compound.
Logical Relationship of Analytical Method Selection
Caption: Decision tree for selecting the appropriate analytical method.
References
Exploring the Anti-inflammatory Properties of 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one is a diarylheptanoid, a class of natural compounds found in plants of the Zingiberaceae family, such as Alpinia officinarum (lesser galangal). Diarylheptanoids have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. This document provides detailed application notes and experimental protocols for investigating the anti-inflammatory effects of this compound. The methodologies outlined are based on established in vitro models of inflammation, primarily utilizing the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line.
While direct quantitative data for the anti-inflammatory activity of this compound is limited in publicly available literature, the protocols and expected outcomes are based on studies of structurally similar diarylheptanoids. The data presented herein is derived from a closely related compound, 7-(4'-hydroxy-3'-methoxyphenyl)-1-phenylhept-4-en-3-one, and should be considered as a predictive reference.
Mechanism of Action Overview
Inflammation is a complex biological response involving the activation of various signaling pathways, leading to the production of pro-inflammatory mediators. Key pathways implicated in inflammation include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades. Upon stimulation by inflammatory agents like LPS, these pathways are activated, resulting in the expression of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and the release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).
This compound and related diarylheptanoids are hypothesized to exert their anti-inflammatory effects by inhibiting these key signaling pathways, thereby reducing the production of inflammatory mediators.
Data Presentation
The following tables summarize the inhibitory effects of a structurally similar diarylheptanoid, 7-(4'-hydroxy-3'-methoxyphenyl)-1-phenylhept-4-en-3-one, on various inflammatory markers in LPS-stimulated RAW 264.7 macrophages. This data can be used as a benchmark for evaluating the anti-inflammatory potential of this compound.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Concentration (µM) | % Inhibition of NO Production |
| 6.25 | Data not available |
| 12.5 | Data not available |
| 25 | Significant Inhibition |
Note: Specific percentage of inhibition is not available in the cited literature, but a significant, dose-dependent inhibition was reported.
Table 2: Inhibition of Pro-inflammatory Cytokine Production
| Cytokine | Concentration (µM) | % Inhibition |
| TNF-α | 25 | Significant Inhibition |
| IL-1β | 25 | Significant Inhibition |
Note: Specific percentage of inhibition is not available in the cited literature, but a significant inhibition was reported.
Table 3: Inhibition of Pro-inflammatory Enzyme Expression
| Enzyme | Concentration (µM) | Effect on Protein Expression | Effect on mRNA Expression |
| iNOS | 25 | Decreased | Decreased |
| COX-2 | 25 | Decreased | Decreased |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the anti-inflammatory properties of this compound.
Protocol 1: Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density of 1 x 10^5 to 5 x 10^5 cells/mL, depending on the assay. Allow cells to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) from Escherichia coli (e.g., 1 µg/mL) for the desired incubation period (e.g., 24 hours for NO and cytokine assays, shorter times for signaling pathway analysis).
-
Include appropriate controls: untreated cells (negative control) and cells treated with LPS only (positive control).
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of this compound on RAW 264.7 cells.
-
Procedure:
-
Seed cells in a 96-well plate and treat with various concentrations of the compound for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Protocol 3: Nitric Oxide (NO) Production Assay (Griess Assay)
-
Objective: To measure the inhibitory effect of the compound on NO production by quantifying its stable metabolite, nitrite (B80452), in the culture supernatant.
-
Procedure:
-
Collect the cell culture supernatant after treatment.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
-
Protocol 4: Pro-inflammatory Cytokine Quantification (ELISA)
-
Objective: To measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the culture supernatant.
-
Procedure:
-
Collect the cell culture supernatant after treatment.
-
Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for mouse TNF-α, IL-1β, and IL-6.
-
Follow the manufacturer's instructions for the assay procedure.
-
Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on the standard curve.
-
Protocol 5: Western Blot Analysis for iNOS, COX-2, and Signaling Proteins
-
Objective: To determine the effect of the compound on the protein expression of iNOS, COX-2, and key proteins in the MAPK (p-p38, p-ERK, p-JNK) and NF-κB (p-IκBα, p-p65) signaling pathways.
-
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with specific primary antibodies against iNOS, COX-2, phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, JNK, phospho-IκBα, IκBα, phospho-p65, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control and total protein where applicable.
-
Visualization of Pathways and Workflows
Signaling Pathway of Inflammation
Caption: Proposed anti-inflammatory mechanism of this compound.
Experimental Workflow for In Vitro Anti-inflammatory Assays
Caption: Workflow for in vitro anti-inflammatory screening.
Logical Relationship of Anti-inflammatory Effects
Caption: Cascade of the compound's anti-inflammatory effects.
Conclusion
The provided application notes and protocols offer a comprehensive framework for researchers to investigate the anti-inflammatory properties of this compound. Based on evidence from structurally similar diarylheptanoids, this compound is expected to inhibit the production of key inflammatory mediators by targeting the NF-κB and MAPK signaling pathways. The detailed methodologies will enable a thorough in vitro characterization of its anti-inflammatory potential, contributing to the broader understanding of diarylheptanoids as a promising class of therapeutic agents for inflammatory diseases. It is recommended that researchers perform dose-response experiments to determine the specific IC50 values for the compound of interest.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to enhance the yield of 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one synthesis. The information is presented in a question-and-answer format, addressing potential issues through troubleshooting guides and frequently asked questions.
Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of this compound via Claisen-Schmidt condensation.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Base Catalyst | The base (e.g., NaOH, KOH) may be old, hydrated, or carbonated. Use freshly opened or properly stored base. For moisture-sensitive bases, ensure anhydrous reaction conditions. |
| Inappropriate Base Strength | The base may not be strong enough to efficiently deprotonate the ketone. Consider using a stronger base like an alkoxide (e.g., sodium ethoxide) in an anhydrous alcohol solvent. |
| Poor Quality Starting Materials | Impurities in 4-hydroxybenzaldehyde (B117250) or the ketone precursor can inhibit the reaction. Purify starting materials by recrystallization or distillation before use. |
| Suboptimal Reaction Temperature | The reaction may be too slow at room temperature. Gently heating the reaction mixture can increase the rate, but excessive heat may promote side reactions. |
| Steric Hindrance | While less of an issue with these specific reactants, significant steric bulk on either reactant can slow the reaction. |
| Incorrect Stoichiometry | An incorrect molar ratio of aldehyde to ketone can lead to a lower yield of the desired mono-condensation product. Carefully control the stoichiometry, typically a 1:1 ratio for this specific target molecule. |
Issue 2: Formation of Multiple Products (Impure Product)
| Potential Cause | Recommended Solution |
| Self-Condensation of the Ketone | The ketone can react with itself, especially if it is highly enolizable. To minimize this, slowly add the ketone to a mixture of the 4-hydroxybenzaldehyde and the base. |
| Formation of Bis-Condensation Product | If the ketone has α-hydrogens on both sides of the carbonyl, it can potentially react with two equivalents of the aldehyde. Using a 1:1 stoichiometric ratio of ketone to aldehyde is crucial. |
| Cannizzaro Reaction | Under strongly basic conditions, 4-hydroxybenzaldehyde can undergo a disproportionation reaction. Use the minimum effective concentration of the base and avoid excessively high temperatures. |
| Side Reactions of the Phenolic Group | The phenolic hydroxyl group is acidic and can be deprotonated by the base. While this is generally not problematic for the condensation, it can influence solubility and reactivity. |
Issue 3: Product Purification Challenges
| Potential Cause | Recommended Solution |
| Oily or Gummy Product | The crude product may not precipitate as a solid. Try cooling the reaction mixture in an ice bath and scratching the inside of the flask with a glass rod to induce crystallization. If it remains an oil, proceed with an extraction and then attempt purification by column chromatography. |
| Product Contaminated with Starting Materials | Unreacted starting materials can co-precipitate with the product. Wash the crude solid with a solvent in which the starting materials are soluble but the product is not (e.g., cold water or a non-polar solvent like hexane). |
| Product is Difficult to Recrystallize | Finding a suitable recrystallization solvent can be challenging. A solvent pair system (e.g., ethanol (B145695)/water, ethyl acetate (B1210297)/hexane) may be effective. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct method is a base-catalyzed Claisen-Schmidt condensation between 4-hydroxybenzaldehyde and a suitable ketone precursor, 1-(4-hydroxyphenyl)pentan-2-one.
Q2: What is a suitable ketone precursor and how can it be obtained?
A2: The ideal ketone precursor is 1-(4-hydroxyphenyl)pentan-2-one. As this may not be readily commercially available, a multi-step synthesis may be required. A common route to similar structures, like raspberry ketone, involves a two-step process: a crossed-aldol condensation of 4-hydroxybenzaldehyde with acetone, followed by catalytic hydrogenation of the resulting α,β-unsaturated ketone.[1][2][3] This approach could be adapted to synthesize the required precursor.
Q3: Which base catalyst is most effective for this condensation?
A3: Aqueous solutions of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are commonly used and are cost-effective. For reactions requiring anhydrous conditions to minimize side reactions, sodium ethoxide in ethanol is a good alternative.
Q4: Can this reaction be performed under solvent-free conditions?
A4: Yes, solvent-free Claisen-Schmidt condensations have been reported to give high yields.[4] This typically involves grinding the reactants with a solid base like NaOH. This method is considered a green chemistry approach as it minimizes solvent waste.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting materials and the appearance of a new, typically more polar, product spot will indicate the reaction is proceeding.
Q6: What are the expected yields for this type of reaction?
A6: Yields for Claisen-Schmidt condensations can vary widely depending on the specific substrates and reaction conditions. However, for condensations involving aromatic aldehydes and aliphatic ketones, yields can range from moderate to excellent.
Quantitative Data Summary
The following table summarizes reported yields for similar Claisen-Schmidt condensation reactions. Note that yields are highly dependent on the specific reactants and conditions used.
| Aldehyde | Ketone | Catalyst | Solvent | Yield (%) | Reference |
| Benzaldehyde | Acetone | NaOH (solid) | None | 96% (mono-adduct) | [4] |
| Substituted Benzaldehydes | Cycloalkanones | NaOH (solid) | None | 96-98% (bis-adduct) | [4] |
| 4-Hydroxybenzaldehyde | Higher Aliphatic Keto Acids | Base | Ethanol | ~24% | [5] |
| Benzaldehyde | Acetophenone | NaOH | Micellar (surfactant in water) | >90% | [6] |
Experimental Protocols
Protocol 1: Synthesis of 1-(4-hydroxyphenyl)butan-2-one (B6162120) (Raspberry Ketone) - A Model for the Precursor
This two-step procedure for a similar, well-documented ketone provides a template for synthesizing the required 1-(4-hydroxyphenyl)pentan-2-one.
-
Step 1: Crossed-Aldol Condensation of 4-Hydroxybenzaldehyde and Acetone
-
In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1 equivalent) in an excess of acetone.
-
Slowly add an aqueous solution of 10% NaOH while stirring at room temperature.
-
Continue stirring for 24-48 hours. A precipitate of (E)-4-(4-hydroxyphenyl)but-3-en-2-one should form.[3]
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent like aqueous ethanol.
-
-
Step 2: Catalytic Hydrogenation
-
Dissolve the purified (E)-4-(4-hydroxyphenyl)but-3-en-2-one in ethanol.
-
Add a catalytic amount of a hydrogenation catalyst (e.g., Pd/C or Rh/Alumina).
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the reaction is complete (monitored by TLC).
-
Filter off the catalyst through a pad of celite.
-
Remove the solvent under reduced pressure to yield 4-(4-hydroxyphenyl)butan-2-one.[1][3]
-
Protocol 2: Synthesis of this compound
-
Reagents:
-
4-Hydroxybenzaldehyde (1 equivalent)
-
1-(4-hydroxyphenyl)pentan-2-one (1 equivalent)
-
Sodium Hydroxide (catalytic amount)
-
Ethanol
-
Deionized Water
-
Hydrochloric Acid (for neutralization)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxybenzaldehyde and 1-(4-hydroxyphenyl)pentan-2-one in ethanol.
-
Slowly add an aqueous solution of sodium hydroxide to the stirred mixture.
-
Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by TLC. Gentle heating may be applied if the reaction is slow.
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Neutralize the mixture with dilute hydrochloric acid until it is slightly acidic. This will precipitate the product.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove any inorganic salts.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure this compound.
-
Visualizations
Caption: Reaction mechanism for the synthesis of this compound.
Caption: Experimental workflow for the synthesis and purification.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. Raspberry Ketone - Molecule of the Month - May 2012 - HTML-only version [chm.bris.ac.uk]
- 2. scribd.com [scribd.com]
- 3. rubingroup.org [rubingroup.org]
- 4. RU2637312C1 - Method for raspberry ketone production - Google Patents [patents.google.com]
- 5. US8471068B2 - Process for the preparation of 4-(4-hydroxyphenyl)butan-2-one using solid acid clay catalyst - Google Patents [patents.google.com]
- 6. Friedel–Crafts Acylation [sigmaaldrich.com]
Diarylheptanoid Synthesis: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of diarylheptanoids. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of diarylheptanoids.
Question: My reaction yield for the synthesis of a linear diarylheptanoid is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in linear diarylheptanoid synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Purity of Starting Materials: Ensure the purity of your starting aldehydes and ketones. Impurities can interfere with the reaction. Recrystallize or chromatograph starting materials if necessary.
-
Reaction Conditions:
-
Solvent: The choice of solvent is critical. Ensure it is anhydrous and appropriate for the specific reaction (e.g., aldol (B89426) condensation, Claisen-Schmidt condensation).
-
Temperature: Reaction temperatures can significantly impact yield. For instance, some condensation reactions require cooling to minimize side reactions, while others may need elevated temperatures or microwave irradiation to proceed efficiently.[1]
-
Catalyst: The type and amount of catalyst (acid or base) are crucial. An inappropriate catalyst or concentration can lead to side reactions or incomplete conversion. Consider screening different catalysts and optimizing the concentration.
-
-
Side Reactions: Be aware of potential side reactions. For example, in condensations involving phenolic compounds, O-alkylation can compete with the desired C-C bond formation. Protecting the phenolic hydroxyl groups may be necessary.
-
Purification Losses: Significant loss of product can occur during workup and purification. Optimize your extraction and chromatography procedures. Using techniques like flash chromatography can improve recovery.[2]
Question: I am struggling with the purification of my target diarylheptanoid from the reaction mixture. What are the recommended purification techniques?
Answer:
Purification of diarylheptanoids can be challenging due to their similar polarity to byproducts. Here are some effective techniques:
-
Column Chromatography: This is the most common method. Silica (B1680970) gel is typically used as the stationary phase. A gradient elution with a solvent system like hexane/ethyl acetate (B1210297) is often effective.
-
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids a solid support, minimizing irreversible adsorption of the sample. It has been shown to be a time-saving and efficient methodology for the isolation of diarylheptanoids, with reported yields significantly higher than traditional methods.[3] For example, a solvent system of ethyl acetate/acetonitrile/water (1:0.1:1, v/v/v) has been successfully used.[3]
-
Recrystallization: If the synthesized diarylheptanoid is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step.
Question: During the synthesis of a cyclic diarylheptanoid, I am observing significant amounts of starting material and byproducts, with very little of the desired macrocycle. What are the key challenges in macrocyclization and how can I overcome them?
Answer:
The key step in the formation of cyclic diarylheptanoids is the ring-closing reaction, which presents a significant challenge.[1]
-
High Dilution Conditions: To favor intramolecular cyclization over intermolecular polymerization, the reaction must be performed under high dilution conditions. This can be achieved by the slow addition of the linear precursor to a large volume of solvent.
-
Choice of Cyclization Strategy: The success of the macrocyclization heavily depends on the chosen synthetic route. Common strategies include intramolecular Ullmann ether synthesis and Suzuki coupling reactions.[4] The choice of catalyst and reaction conditions is critical for these reactions.
-
Side Reactions: A major side reaction in some coupling reactions is debromination.[1] Optimizing the reaction temperature and catalyst system can help minimize this. Microwave irradiation has been reported to improve yields in some cases.[1]
-
Conformational Constraints: The linear precursor must be able to adopt a conformation that allows the reactive ends to come into proximity for cyclization. The structure of the heptanoid chain can influence this.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of diarylheptanoids?
A1: Common starting materials include substituted benzaldehydes and acetone (B3395972) derivatives for linear diarylheptanoids.[5] For more complex structures, multi-step syntheses may start from compounds like eugenol (B1671780) or 3-(4-hydroxyphenyl)propan-1-ol.[6][7]
Q2: Are protecting groups necessary for diarylheptanoid synthesis?
A2: Yes, protecting groups are often essential, especially when dealing with phenolic hydroxyl groups. These groups can interfere with many of the reactions used to construct the heptanoid backbone or to perform cross-coupling reactions. Silyl ethers are commonly used protecting groups.[8]
Q3: What analytical techniques are most suitable for characterizing synthesized diarylheptanoids?
A3: A combination of techniques is typically used for full characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Diarylheptanoids generally exhibit absorption in the 250-290 nm range.[9]
Q4: Can diarylheptanoids be synthesized enzymatically?
A4: Yes, enzymatic synthesis is possible. For example, curcuminoid synthase from Oryza sativa has been shown to produce the diarylheptanoid scaffold.[10] This approach can offer high specificity and milder reaction conditions compared to chemical synthesis.
Data Presentation
Table 1: Comparison of Purification Methods for Diarylheptanoids
| Purification Method | Typical Yield | Advantages | Disadvantages | Reference |
| Traditional Column Chromatography | < 3.0% | Widely available, versatile | Can be time-consuming, potential for sample loss on the stationary phase | [3] |
| High-Speed Counter-Current Chromatography (HSCCC) | 5.0% - 7.5% | High recovery, no solid support, scalable | Requires specialized equipment | [3] |
| Flash Chromatography | > 95% purity | Fast, efficient | May not be suitable for all separations | [2] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Linear Diarylheptanoid via Aldol Condensation
This protocol is a generalized procedure based on common synthetic strategies.[5]
-
Preparation of the Enolate: A suitable ketone (e.g., acetone) is dissolved in a dry, aprotic solvent (e.g., THF) and cooled to -78 °C under an inert atmosphere (e.g., argon). A strong base (e.g., lithium diisopropylamide, LDA) is added dropwise to generate the enolate.
-
Aldol Reaction: A solution of the desired substituted benzaldehyde (B42025) in the same dry solvent is added dropwise to the enolate solution at -78 °C. The reaction is stirred for a specified time until completion (monitored by TLC).
-
Workup: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).
Protocol 2: Purification of Diarylheptanoids using High-Speed Counter-Current Chromatography (HSCCC)
This protocol is based on a published method for the purification of aceroside VIII and platyphylloside.[3]
-
Solvent System Preparation: Prepare a two-phase solvent system composed of ethyl acetate/acetonitrile/water (1:0.1:1, v/v/v). Equilibrate the mixture in a separatory funnel and separate the upper (stationary phase) and lower (mobile phase) phases.
-
HSCCC Instrument Preparation: Fill the multilayer coil column entirely with the upper phase (stationary phase).
-
Sample Injection: Dissolve the crude diarylheptanoid extract in a small volume of the lower phase (mobile phase) and inject it into the HSCCC system.
-
Elution: Rotate the column at an appropriate speed (e.g., 800 rpm) and pump the lower phase (mobile phase) through the column at a specific flow rate (e.g., 2.0 mL/min).
-
Fraction Collection: Collect fractions of the eluent and monitor the separation by TLC or HPLC.
-
Isolation: Combine the fractions containing the pure diarylheptanoid and evaporate the solvent to obtain the purified compound.
Mandatory Visualization
Caption: A generalized experimental workflow for the synthesis and purification of diarylheptanoids.
Caption: A troubleshooting guide for addressing low yields in diarylheptanoid synthesis.
References
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. researchgate.net [researchgate.net]
- 3. Preparative Purification of Anti-Proliferative Diarylheptanoids from Betula platyphylla by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Bioactive Diarylheptanoids from Alpinia officinarum and Their Mechanism of Action for Anticancer Properties in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Structural basis for the one-pot formation of the diarylheptanoid scaffold by curcuminoid synthase from Oryza sativa - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one for bioassays.
I. Troubleshooting Guide
This guide addresses common issues encountered during the solubilization and use of this compound in experimental settings.
Table 1: Common Problems and Solutions
| Problem | Potential Cause | Suggested Solution |
| Compound Precipitation in Stock Solution | - Exceeding the solubility limit of the solvent.- Use of a non-anhydrous solvent.- Low temperature storage causing crystallization. | - Prepare a less concentrated stock solution.- Ensure the use of high-purity, anhydrous solvent (e.g., DMSO).- Gently warm the solution before use.- If precipitation persists, consider alternative solubilization methods outlined in this guide. |
| Compound Precipitation in Assay Plate | - "Solvent shock" from diluting a concentrated organic stock solution into an aqueous buffer.- Poor aqueous solubility of the compound. | - Perform serial dilutions of the stock solution in the assay buffer.- Reduce the final concentration of the organic co-solvent (e.g., keep DMSO ≤ 0.5%).- Pre-warm the assay buffer before adding the compound solution.- Explore the use of cyclodextrins or pH adjustment to improve aqueous solubility. |
| Inconsistent Results or Poor Reproducibility | - Incomplete dissolution of the compound in the stock solution.- Precipitation of the compound at an intermediate dilution step.- Degradation of the compound in the stock solution or assay medium. | - Ensure the compound is fully dissolved in the stock solution; gentle warming or sonication may be necessary.- Visually inspect for any precipitation at each dilution step.- Prepare fresh stock solutions and dilutions for each experiment.- Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. |
| Cell Toxicity Observed in Vehicle Control | - High concentration of the organic co-solvent (e.g., DMSO, ethanol). | - Determine the maximum tolerated solvent concentration for your specific cell line through a dose-response experiment.- In general, keep the final DMSO concentration at or below 0.5% in cell-based assays. |
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended starting solvent for preparing high-concentration stock solutions of poorly water-soluble compounds like this compound. Ethanol and N,N-dimethylformamide (DMF) are also viable alternatives, but may exhibit higher cellular toxicity.
Q2: What is the maximum concentration of DMSO that can be used in cell-based assays?
A2: The maximum tolerated DMSO concentration is cell-line dependent. However, a general guideline is to keep the final concentration at or below 0.5% to avoid significant cytotoxicity. It is crucial to perform a vehicle control experiment to determine the optimal, non-toxic concentration for your specific experimental setup.
Q3: How does pH affect the solubility of this compound?
A3: As a phenolic compound, the aqueous solubility of this compound is expected to be pH-dependent. Increasing the pH of the aqueous medium will deprotonate the phenolic hydroxyl groups, forming more polar phenolate (B1203915) ions that are more water-soluble. However, it is essential to ensure that the altered pH does not affect the stability of the compound or the performance of the bioassay.
Q4: What are cyclodextrins and how can they improve solubility?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly water-soluble molecules, like this compound, forming an inclusion complex. This complex has improved aqueous solubility and stability. Hydroxypropyl-β-cyclodextrin (HPβCD) and γ-cyclodextrin are commonly used for this purpose.
Q5: What is a solid dispersion and how can it enhance solubility?
A5: A solid dispersion is a system where the drug is dispersed in an amorphous form within a hydrophilic carrier matrix. This technique enhances the dissolution rate and solubility of poorly soluble compounds by reducing particle size to a molecular level and improving wettability. Common carriers for creating solid dispersions of curcuminoids include polyvinylpyrrolidone (B124986) (PVP) and hydroxypropyl methylcellulose (B11928114) (HPMC).
III. Quantitative Data Presentation
Table 2: Solubility of Curcumin in Various Solvents
| Solvent | Solubility (mg/L) | Reference |
| Water | 1.3 | [1] |
| Ethanol | 8895.9 | [1] |
| Glycerol | 45.6 | [1] |
Table 3: Enhancement of Curcumin Solubility using Different Techniques
| Technique | Carrier/Method | Fold Increase in Solubility | Reference |
| Solid Dispersion | PVP K30 (1:10 ratio) | 882 | [2] |
| Solid Dispersion | HPMC E5 | 4.3 | [3] |
| Cyclodextrin Complex | Hydroxypropyl-β-Cyclodextrin (HPβCD) | Up to 489 | [4] |
| Cyclodextrin Complex | γ-Cyclodextrin | - | [5] |
| Nanosuspension | Tween 80 | 1,936 |
IV. Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 296.36 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the Compound: Accurately weigh a precise amount (e.g., 1 mg) of this compound and place it into a sterile vial.
-
Calculate Solvent Volume: Use the following formula to calculate the volume of DMSO required to achieve a 10 mM concentration: Volume (µL) = (Weight of compound (mg) / 296.36 g/mol ) * 100,000 For 1 mg, the required DMSO volume is approximately 337.4 µL.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial. Cap the vial tightly and vortex for 1-2 minutes. Visually inspect the solution to ensure all particles are dissolved. If necessary, sonicate in a water bath for 5-10 minutes to aid dissolution.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C, protected from light, to prevent degradation from repeated freeze-thaw cycles.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with Hydroxypropyl-β-Cyclodextrin (HPβCD).
Materials:
-
This compound
-
Hydroxypropyl-β-Cyclodextrin (HPβCD)
-
Deionized water
-
Ethanol
-
Magnetic stirrer and stir bar
-
Freeze-dryer (lyophilizer)
Procedure:
-
Prepare HPβCD Solution: Dissolve a molar excess of HPβCD (e.g., 2:1 or 3:1 molar ratio to the compound) in deionized water with continuous stirring.
-
Prepare Compound Solution: Dissolve this compound in a minimal amount of ethanol.
-
Mixing: Slowly add the ethanolic solution of the compound dropwise to the aqueous HPβCD solution while stirring continuously.
-
Equilibration: Seal the container and stir the mixture at room temperature for 24-48 hours, protected from light, to facilitate the formation of the inclusion complex.
-
Freeze-Drying (Lyophilization): Freeze the resulting aqueous solution (e.g., at -80°C) until completely solid. Lyophilize the frozen sample under vacuum until a dry powder is obtained.
-
Reconstitution: The resulting powder is the inclusion complex, which can be weighed and dissolved directly in the aqueous assay buffer to the desired final concentration.
V. Visualization of Pathways and Workflows
Caption: Experimental workflow for preparing this compound for bioassays.
Caption: Postulated anti-inflammatory signaling pathway of this compound via inhibition of NF-κB translocation.
References
Technical Support Center: Optimizing Dosage of 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one for Cell Studies
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for effectively using 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one in cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
A1: this compound, also known as Yakuchinone A, is a natural diarylheptanoid compound isolated from the fruit of Alpinia oxyphylla.[1][2] It belongs to a class of organic compounds characterized by a seven-carbon chain connecting two phenyl groups.[3] Research has demonstrated that this compound exhibits a range of biological activities, including anti-inflammatory, anticancer, antioxidant, and apoptosis-inducing properties.[1][4][5]
Q2: How should I prepare a stock solution of this compound due to its limited solubility?
A2: The primary challenge in working with this compound is its low solubility in aqueous solutions like cell culture media.[6] Therefore, a concentrated stock solution should first be prepared using an organic solvent.
-
Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing stock solutions of this compound.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Store this stock at -20°C for stability.
-
Working Solution: Dilute the stock solution in your cell culture medium to the final desired concentration immediately before use.
-
Critical Consideration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally ≤ 0.1% , to avoid solvent-induced cytotoxicity.[6]
Q3: What is a typical starting concentration range for cell-based assays?
A3: The effective concentration is highly dependent on the specific cell line and the biological endpoint being measured. Based on published data, IC50 values (the concentration that inhibits 50% of a biological process) typically fall within the micromolar range. It is recommended to perform a dose-response experiment starting with a broad range of concentrations (e.g., 1 µM to 50 µM) to determine the optimal concentration for your specific experimental setup.[1][7]
Q4: How do I determine the optimal, non-toxic dosage for my specific cell line?
A4: A cell viability assay is essential to determine the cytotoxicity of the compound and identify the appropriate concentration range for your experiments. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[6] This assay measures the metabolic activity of cells, which serves as an indicator of cell viability. By treating your cells with a gradient of concentrations, you can determine the IC50 value and select non-toxic concentrations for subsequent functional assays.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Synonym | Yakuchinone A[1] |
| Molecular Formula | C₁₉H₂₀O₃[8] |
| Molecular Weight | 296.36 g/mol [8] |
| Appearance | Yellow powder[8] |
| Class | Diarylheptanoid[3] |
| Primary Source | Alpinia oxyphylla[1][2] |
Table 2: Reported IC₅₀ Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ Value (µM) | Reference |
| MCF-7 | Breast Cancer | 11.50 | [1] |
| HT-29 | Colon Cancer | 11.96 | [1] |
| A375P | Melanoma | 14.75 | [1] |
| B16F10 | Melanoma | 21.71 | [1] |
| A549 | Lung Cancer | 26.07 | [1] |
| B16F1 | Melanoma | 31.73 | [1] |
Note: These values serve as a reference. The optimal concentration for your specific cell line should be determined experimentally.
Troubleshooting Guide
Table 3: Common Issues and Recommended Solutions
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Precipitation in Media | 1. Poor aqueous solubility. 2. Final solvent concentration is too high. 3. Temperature shock upon addition to media. | 1. Ensure the final DMSO concentration is ≤ 0.1%.[6] 2. Add the stock solution to pre-warmed (37°C) culture medium.[6] 3. Mix thoroughly by vortexing or inverting the tube immediately after dilution.[6] |
| High Cell Death / Cytotoxicity | 1. The compound concentration is too high. 2. Solvent (e.g., DMSO) toxicity. | 1. Perform a dose-response curve (e.g., using an MTT assay) to determine the IC50 value and work with concentrations below this threshold. 2. Ensure the final solvent concentration does not exceed 0.1%. Run a vehicle control (media + solvent only) to confirm the solvent is not causing the toxicity.[6] |
| Inconsistent or No Effect | 1. Compound degradation. 2. Sub-optimal concentration. 3. Incorrect handling or storage. | 1. Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles. 2. Re-evaluate the dosage range; test both higher and lower concentrations. 3. Store DMSO stock solutions at -20°C, protected from light. |
Experimental Protocols & Visualizations
Experimental Workflow for Dosage Optimization
The following diagram outlines the logical flow for determining the optimal dosage of this compound for your cell studies.
Caption: Workflow for determining the optimal dosage and IC50 value.
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (50 mM):
-
Weigh out 1.48 mg of this compound (MW: 296.36 g/mol ).
-
Dissolve it in 100 µL of 100% sterile DMSO.
-
Vortex thoroughly until completely dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
-
-
Working Solutions:
-
Thaw one aliquot of the 50 mM stock solution.
-
Perform serial dilutions in pre-warmed (37°C) complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Example: To make a 50 µM working solution in 1 mL of medium, add 1 µL of the 50 mM stock solution to 999 µL of medium. This results in a final DMSO concentration of 0.1%.
-
Mix immediately and thoroughly before adding to the cells.
-
Protocol 2: Determining Optimal Dosage using an MTT Cell Viability Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the compound in culture medium (e.g., 0, 1, 5, 10, 25, 50 µM). The '0 µM' well, containing 0.1% DMSO, will serve as the vehicle control. Carefully remove the old medium from the wells and add 100 µL of the freshly prepared treatment media.
-
Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.[6]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6] Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the % viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
Known Signaling Pathways
This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways. One of the primary mechanisms is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.[4] This inhibition leads to the downstream suppression of pro-inflammatory enzymes like COX-2 and iNOS.[4][5]
Caption: Inhibition of the NF-κB signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Microbial Transformation of Yakuchinone A and Cytotoxicity Evaluation of Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Yakuchinone A - Immunomart [immunomart.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Page loading... [guidechem.com]
troubleshooting 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one purification by chromatography
Technical Support Center: Purifying 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one
This guide provides troubleshooting advice for researchers purifying this compound, a diarylheptanoid compound, using silica (B1680970) gel chromatography.[1][2] Given its phenolic hydroxyl groups and conjugated ketone structure, this molecule presents specific purification challenges, such as peak tailing and potential instability on silica.
Frequently Asked Questions (FAQs)
Q1: My compound is streaking badly (peak tailing) on the silica gel column. What is causing this and how can I fix it?
A: Peak tailing for phenolic compounds like this one is common on silica gel. It is primarily caused by strong, non-ideal interactions between the acidic phenolic hydroxyl groups of your compound and the acidic silanol (B1196071) (Si-OH) groups on the silica surface.[3][4][5] This leads to slow desorption and a smeared elution profile.
Solutions:
-
Add an Acidic Modifier: Add a small amount (0.1% to 1%) of a volatile acid like acetic acid or formic acid to your eluent.[3][6] This protonates the silanol groups, reducing their interaction with your acidic compound and leading to sharper peaks.[5][7]
-
Deactivate the Silica Gel: Before loading your sample, you can flush the packed column with your eluent containing a small amount of a base like triethylamine (B128534) (1-3%), followed by the pure eluent.[8][9] This neutralizes the most acidic sites on the silica.
-
Check for Overloading: Injecting too much sample can saturate the stationary phase and cause tailing.[4] Try diluting your sample or loading less material onto the column.[4]
Q2: I'm getting very low recovery of my product after the column. Where could it be going?
A: Low recovery can stem from several issues:
-
Irreversible Adsorption/Decomposition: The compound might be degrading on the acidic silica gel.[10] Before running a column, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or significant streaking, your compound may be unstable on silica.[10] Consider using a deactivated silica gel or an alternative stationary phase like alumina (B75360).[8][10]
-
Elution with Solvent Front: If your initial solvent system is too polar, the compound may elute very quickly, possibly undetected in the first few fractions (the "solvent front").[10] Always collect and check the initial fractions.
-
Fractions are Too Dilute: Your compound may have eluted, but the fractions are too dilute to be detected by TLC.[10] Try concentrating a few fractions where you expected the compound to elute and re-run the TLC.
Q3: How do I choose the best solvent system (mobile phase) for my purification?
A: The ideal solvent system is determined using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture that gives your target compound an Rf value between 0.2 and 0.35.[11] This range provides the best balance for good separation from impurities and a reasonable elution time.
-
Start with a Standard System: For polar compounds like diarylheptanoids, a good starting point is a mixture of a non-polar solvent like Hexane or Dichloromethane (DCM) and a polar solvent like Ethyl Acetate (EtOAc) or Methanol (B129727) (MeOH).[6][9]
-
Adjust Polarity: If the Rf is too low (spot doesn't move), increase the proportion of the polar solvent. If the Rf is too high (spot runs to the top), increase the proportion of the non-polar solvent.
-
Use Modifiers: As mentioned in Q1, if tailing is observed on the TLC plate, add a small amount of acid (e.g., 0.5% acetic acid) to the solvent system.[6]
Q4: I can't separate my product from a very similar impurity. What are my options?
A: Separating closely related impurities is a common challenge.
-
Optimize the Mobile Phase: Try different solvent combinations. Sometimes switching one component (e.g., from Ethyl Acetate to Diethyl Ether) can alter the selectivity and improve separation.
-
Use Gradient Elution: Start with a less polar solvent system to elute non-polar impurities, and then gradually increase the polarity of the eluent to release your target compound, leaving more polar impurities behind.[11] A gradual increase is crucial to prevent "cracking" the silica bed.[11]
-
Change the Stationary Phase: If silica gel fails, consider other options. Reversed-phase (C18) silica is excellent for separating compounds based on hydrophobicity. Other media like alumina or polyamide can also offer different selectivity for phenolic compounds.[6][12]
Data Presentation
Table 1: Recommended Starting Solvent Systems for TLC Analysis This table provides starting points for developing a mobile phase for the purification of this compound on silica gel.
| Solvent System (v/v) | Polarity | Target Rf Range | Notes |
| 70:30 Hexane:Ethyl Acetate | Low-Medium | 0.1 - 0.2 | Good starting point for crude mixtures containing non-polar impurities. |
| 50:50 Hexane:Ethyl Acetate | Medium | 0.2 - 0.4 | Often a good general-purpose system for this class of compound.[9] |
| 95:5 Dichloromethane:Methanol | Medium-High | 0.2 - 0.3 | Effective for more polar compounds; methanol increases solvent strength significantly.[9] |
| 98:2 Dichloromethane:Methanol | Medium | 0.3 - 0.5 | A slightly less polar alternative to the above. |
| 7:5:1 Toluene:EtOAc:Formic Acid | Medium (Acidic) | Varies | A reported system for separating phenolic compounds, helps to reduce tailing.[6] |
Table 2: Chromatography Troubleshooting Summary
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Peak Tailing | Strong interaction with acidic silica; Column overloading. | Add 0.1-1% acetic/formic acid to eluent; Reduce sample load.[3][6] |
| Low/No Recovery | Compound instability on silica; Elution in solvent front; Fractions too dilute. | Test stability on TLC plate; Use deactivated silica/alumina; Check first fractions; Concentrate suspect fractions.[10] |
| Poor Separation | Inappropriate solvent system; Co-elution of similar compounds. | Re-optimize solvent system via TLC; Try gradient elution; Change stationary phase (e.g., C18, alumina).[11] |
| Cracked Column Bed | Drastic or rapid change in solvent polarity during gradient elution. | Increase solvent polarity gradually (e.g., by 5% increments).[11] |
| Compound Won't Elute | Solvent system is not polar enough. | Increase the percentage of the polar solvent (e.g., EtOAc, MeOH) in the mobile phase.[10] |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography Purification
-
Solvent System Selection: Use TLC to determine an appropriate solvent system that provides an Rf of ~0.2-0.3 for the target compound.[11]
-
Column Packing (Slurry Method):
-
Choose a column with a diameter appropriate for your sample size (a 30-50:1 ratio of silica gel to crude compound by weight is typical).[11]
-
Add a small plug of cotton or glass wool and a thin layer of sand to the bottom of the column.
-
In a beaker, create a slurry of silica gel in your initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the side to ensure even packing. Use air pressure to push the excess solvent through until the solvent level meets the top of the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a strong solvent (e.g., methanol or dichloromethane).
-
Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.
-
Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder of your compound adsorbed onto silica.
-
Carefully add this powder to the top of the packed column, creating a thin, even layer.
-
Gently add a protective layer of sand on top of your sample layer.
-
-
Elution:
-
Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified this compound.
-
Visualizations
Caption: Workflow for flash column chromatography purification.
Caption: Decision tree for troubleshooting peak tailing.
References
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uhplcs.com [uhplcs.com]
- 5. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 6. researchgate.net [researchgate.net]
- 7. chromforum.org [chromforum.org]
- 8. benchchem.com [benchchem.com]
- 9. Chromatography [chem.rochester.edu]
- 10. Chromatography [chem.rochester.edu]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate | MDPI [mdpi.com]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Overcoming Low Bioavailability of 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low bioavailability of 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one, a diarylheptanoid with therapeutic potential.
I. Troubleshooting Guides
This section offers solutions to common problems encountered during experimental work aimed at enhancing the bioavailability of this compound.
Low Aqueous Solubility
Problem: this compound precipitates out of aqueous solutions, leading to inaccurate results in in vitro assays and poor absorption in vivo.
Solutions:
-
Formulation as a Solid Dispersion: Dispersing the compound in a hydrophilic carrier can significantly improve its dissolution rate.
-
Nanoemulsion Formulation: Encapsulating the compound in a nano-sized emulsion can enhance its apparent water solubility and facilitate absorption.
-
Use of Co-solvents: For in vitro experiments, using a small percentage of a biocompatible co-solvent like ethanol (B145695) or DMSO can help maintain solubility. However, the potential effects of the co-solvent on the experimental system should be carefully evaluated.
Poor In Vitro Dissolution Rate
Problem: The compound shows a very slow and incomplete release profile during in vitro dissolution testing, suggesting poor bioavailability.
Solutions:
-
Optimize Solid Dispersion Parameters:
-
Carrier Selection: Experiment with different hydrophilic carriers such as Polyethylene Glycols (PEGs), Polyvinylpyrrolidone (PVP), or Hydroxypropyl Methylcellulose (HPMC) to find the most effective one.
-
Drug-to-Carrier Ratio: Test various ratios to identify the optimal concentration for maximum dissolution enhancement.
-
-
Refine Nanoemulsion Composition:
-
Oil Phase Selection: The choice of oil can impact drug loading and release. Medium-chain triglycerides (MCTs) are often a good starting point.
-
Surfactant and Co-surfactant Optimization: The ratio of surfactant (e.g., Tween 80) to co-surfactant (e.g., Transcutol P) is critical for forming stable nanoemulsions with desired release characteristics.
-
-
In Vitro Release Assay Conditions:
-
Use of Biorelevant Media: Employing simulated gastric and intestinal fluids (SGF and SIF) can provide a more accurate prediction of in vivo dissolution.
-
Dialysis Bag Method: This technique is suitable for assessing drug release from nano-formulations. Ensure the molecular weight cut-off (MWCO) of the dialysis membrane is appropriate to allow diffusion of the free drug but retain the nano-formulation.
-
High First-Pass Metabolism
Problem: The compound is extensively metabolized in the liver and intestines, leading to low systemic exposure even if absorption is improved.
Solutions:
-
Co-administration with Piperine (B192125): Piperine, an alkaloid from black pepper, is a known inhibitor of metabolic enzymes like cytochrome P450 and UDP-glucuronosyltransferases. Co-formulating or co-administering piperine can increase the bioavailability of the diarylheptanoid.
-
Nano-formulation Strategy: Encapsulating the compound in nanoparticles can protect it from enzymatic degradation in the gastrointestinal tract and during first-pass metabolism.
II. Frequently Asked Questions (FAQs)
Formulation Strategies
-
Q1: What is the most promising strategy to begin with for improving the bioavailability of this compound?
A1: Given its poor aqueous solubility, a logical first step is to develop a formulation that enhances its dissolution. Both solid dispersions and nanoemulsions are excellent starting points. Solid dispersions are often simpler to prepare on a lab scale, while nanoemulsions may offer superior bioavailability enhancement.
-
Q2: How do I choose the right carrier for a solid dispersion?
A2: The choice of carrier depends on the physicochemical properties of your compound and the desired release profile. Water-soluble carriers like PEGs and PVP are commonly used to improve the dissolution rate of poorly soluble drugs. It is recommended to screen a few different carriers and drug-to-carrier ratios to find the optimal formulation.
-
Q3: What are the critical parameters for developing a stable nanoemulsion?
A3: The key parameters are the choice of oil, surfactant, and co-surfactant, and their respective ratios. The manufacturing process, including the energy input (e.g., sonication or high-pressure homogenization), also plays a crucial role in determining the droplet size and stability of the nanoemulsion.
Experimental Protocols & Data Interpretation
-
Q4: I don't have access to in vivo pharmacokinetic data for this compound. How can I estimate its bioavailability?
A4: While specific data for this compound is limited, you can refer to pharmacokinetic data from structurally similar diarylheptanoids found in Curcuma comosa. This comparative data can provide a reasonable estimation of its bioavailability and help in setting experimental parameters.
-
Q5: My in vitro release results from the dialysis bag method are not reproducible. What could be the issue?
A5: Several factors can affect the reproducibility of this method:
-
Membrane Soaking: Ensure the dialysis membrane is properly soaked in the release medium before use to ensure complete hydration.
-
Air Bubbles: Avoid trapping air bubbles inside the dialysis bag as they can reduce the effective surface area for diffusion.
-
Sink Conditions: Maintain sink conditions in the receptor compartment by using a sufficiently large volume of release medium and regular sampling with replacement.
-
Agitation: Consistent and appropriate agitation is crucial for maintaining a uniform concentration gradient.
-
III. Quantitative Data
Due to the limited availability of specific pharmacokinetic data for this compound, the following table presents comparative data for other diarylheptanoids from Curcuma comosa to provide a reference for expected bioavailability.[1][2]
Table 1: Comparative Pharmacokinetic Parameters of Diarylheptanoids from Curcuma comosa in Rats [1][2]
| Parameter | (6E)-1,7-diphenylhept-6-en-3-one (DPH1) | (4E,6E)-1,7-diphenylhepta-4,6-dien-3-ol (DPH2) | (6E)-1,7-diphenylhept-6-en-3-ol (DPH3) |
| Dose (Oral) | 125 mg/kg | 125 mg/kg | 125 mg/kg |
| Cmax (mg/L) | 0.85 | 0.17 | 0.53 |
| Tmax (h) | 2 | 2 | 2 |
| AUC (mg·h/L) | 10.86 | 6.3 | 4.62 |
| Bioavailability (%) | 31.2 | 24.01 | 31.56 |
| Dose (Oral) | 250 mg/kg | 250 mg/kg | 250 mg/kg |
| Cmax (mg/L) | 1.46 | 0.17 | 0.61 |
| Tmax (h) | 2 | 2 | 2 |
| AUC (mg·h/L) | 3.85 | 2.77 | 2.10 |
| Bioavailability (%) | 22.61 | 17.66 | 17.73 |
IV. Experimental Protocols
Preparation of a Solid Dispersion by Solvent Evaporation Method
-
Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., PVP K30) in a suitable common solvent (e.g., ethanol) in a desired ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid film is formed.
-
Drying: Further dry the solid dispersion in a vacuum oven at a slightly elevated temperature to remove any residual solvent.
-
Pulverization: Scrape the dried solid dispersion and pulverize it using a mortar and pestle.
-
Sieving: Pass the pulverized powder through a sieve of appropriate mesh size to obtain a uniform particle size.
-
Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture.
Preparation of an Oil-in-Water (O/W) Nanoemulsion by High-Energy Method (Ultrasonication)
-
Oil Phase Preparation: Dissolve a specific amount of this compound in a suitable oil (e.g., medium-chain triglycerides) with gentle heating and stirring.
-
Aqueous Phase Preparation: Dissolve a surfactant (e.g., Tween 80) and a co-surfactant (e.g., Transcutol P) in distilled water.
-
Pre-emulsion Formation: Add the oil phase to the aqueous phase dropwise while stirring at a moderate speed to form a coarse pre-emulsion.
-
Homogenization: Subject the pre-emulsion to high-energy ultrasonication using a probe sonicator. The sonication time and power should be optimized to achieve the desired droplet size.
-
Characterization: Characterize the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
In Vitro Drug Release Study using the Dialysis Bag Method
-
Membrane Preparation: Cut a piece of dialysis membrane (with an appropriate MWCO, e.g., 12-14 kDa) and soak it in the release medium for at least 12 hours before use.
-
Sample Loading: Accurately measure a specific volume of the nanoemulsion or a suspension of the solid dispersion in the release medium and place it inside the dialysis bag. Securely tie both ends of the bag.
-
Release Study Setup: Place the dialysis bag in a beaker containing a known volume of release medium (e.g., simulated intestinal fluid, pH 6.8). The beaker should be placed in a water bath maintained at 37°C with constant stirring.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium from the beaker and replace it with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Quantification: Analyze the withdrawn samples for the concentration of this compound using a validated analytical method (e.g., HPLC-UV).
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time.
V. Signaling Pathways and Experimental Workflows
Signaling Pathways
Based on studies of structurally similar diarylheptanoids, this compound is likely to exert its biological effects through the modulation of key signaling pathways such as the PI3K/Akt and ERK1/2 pathways.
Caption: PI3K/Akt and ERK1/2 Signaling Pathways.
Experimental Workflow
The following diagram illustrates a typical workflow for developing and evaluating a bioavailability-enhanced formulation of this compound.
Caption: Bioavailability Enhancement Workflow.
References
refining extraction protocols for 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one from natural sources
Technical Support Center: Extraction of 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the extraction of this compound from natural sources.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which natural sources is it found?
A1: this compound is a diarylheptanoid, a class of plant secondary metabolites characterized by a 1,7-diphenylheptane (B14701375) skeleton.[1][2][3] These compounds are of significant interest due to their wide range of biological activities, including antioxidant, anti-inflammatory, and antitumor properties.[2][4][5] This specific diarylheptanoid has been isolated from the roots and rhizomes of various plants, most notably from the genera Alpinia and Curcuma, such as Alpinia galanga (Galangal) and Curcuma longa (Turmeric).[6][7][8]
Q2: What are the general steps involved in extracting diarylheptanoids like this one?
A2: The general workflow for extracting diarylheptanoids involves several key stages:
-
Sample Preparation: The plant material (typically roots or rhizomes) is washed, dried, and ground into a fine powder to increase the surface area for extraction.[9]
-
Extraction: The powdered material is extracted with an appropriate organic solvent using methods like maceration, Soxhlet extraction, or sonication.[10]
-
Filtration and Concentration: The crude extract is filtered to remove solid plant debris, and the solvent is then evaporated under reduced pressure to yield a concentrated extract.[9]
-
Purification: The crude extract, which is a complex mixture, is then subjected to chromatographic techniques such as column chromatography or High-Performance Liquid Chromatography (HPLC) to isolate the target compound.[10]
Q3: Which solvents are most effective for the extraction?
A3: The choice of solvent is critical and depends on the polarity of the target compound. Diarylheptanoids are phenolic compounds, and polar solvents are generally effective.[11] Methanol (B129727) and ethanol (B145695) are commonly used for their high extraction yields of polyphenolic compounds.[1][9] Acetone (B3395972) is also an effective solvent, sometimes showing higher efficacy for extracting specific phenolics like proanthocyanidins.[9] For purification via chromatography, solvents like chloroform, dichloromethane, and ethyl acetate (B1210297) are often used.[12]
Q4: Is the compound sensitive to degradation during extraction?
A4: While specific stability data for this compound is limited in the provided search results, it is known that phenolic compounds and molecules with unsaturated ketone structures can be sensitive to heat, light, and pH changes. It is advisable to avoid high temperatures and direct sunlight during the extraction process to prevent denaturation of phytoconstituents.[9] Storing the final product in a cool, dry, and well-ventilated place is recommended.[13]
Troubleshooting Guides
Problem 1: Low Yield of Crude Extract
Q: My extraction process is resulting in a very low yield of the crude extract. What are the potential causes and how can I fix this?
A: Low yield is a common issue in natural product extraction. Several factors could be responsible. Refer to the decision-making workflow below and the detailed troubleshooting table.
Caption: Troubleshooting workflow for low extraction yield.
| Potential Cause | Explanation | Recommended Solution |
| Poor Plant Material Quality | The concentration of the target compound can vary significantly based on the plant's age, growing conditions, and post-harvest handling. Improperly dried or stored material can lead to degradation. | Source authenticated, high-quality plant material from a reputable supplier. Ensure material is properly dried (away from direct sunlight) and stored in a cool, dark place.[9] |
| Insufficient Grinding | If the plant material is not ground finely enough, the solvent cannot efficiently penetrate the plant cells to extract the compound. | Pulverize the dried plant material into a fine, homogenous powder. This increases the surface area available for solvent interaction.[9] |
| Inappropriate Solvent Choice | The principle of "like dissolves like" is crucial.[11] Using a solvent with incorrect polarity will result in poor extraction efficiency. | For diarylheptanoids, polar solvents like methanol, ethanol, or acetone are generally effective.[9] Consider performing small-scale comparative extractions with different solvents to determine the optimal one for your material. |
| Inadequate Solvent-to-Solid Ratio | If too little solvent is used, it may become saturated with other soluble compounds before the target molecule is fully extracted. | A common starting ratio is 10:1 (v/w) of solvent to dry plant material. For a 300g sample, 3L of solvent could be used, though ratios like 1.2L for 300g have also been reported.[9] Increase the ratio if yields remain low. |
| Insufficient Extraction Time/Repeats | The extraction process may not have been long enough for the solvent to sufficiently permeate the solid matrix and dissolve the compound. | For maceration, allow the mixture to soak for an extended period (e.g., 24-72 hours) with agitation.[9] For any method, consider performing multiple rounds of extraction on the same plant material and combining the filtrates. |
Problem 2: Impure Final Product after Purification
Q: After column chromatography, my isolated compound is still impure, showing multiple spots on TLC or peaks in HPLC. What should I do?
A: Achieving high purity often requires multiple or optimized purification steps, especially since plant extracts contain compounds with very similar chemical structures.[10]
Table: Troubleshooting Purity Issues
| Potential Cause | Explanation | Recommended Solution |
|---|---|---|
| Co-elution of Similar Compounds | Diarylheptanoids often exist as a complex mixture of structurally similar analogues, which makes chromatographic separation challenging.[10] | 1. Optimize Column Chromatography: Use a shallower solvent gradient (for gradient elution) or test different solvent systems (for isocratic elution). Use a smaller particle size silica (B1680970) gel for higher resolution.2. Add a Second Purification Step: No single method is perfect. Consider a secondary purification step using a different technique, such as preparative HPLC (prep-HPLC) or Sephadex column chromatography. |
| Column Overloading | Applying too much crude extract to the chromatography column will exceed its separation capacity, leading to poor resolution and overlapping bands. | Reduce the amount of crude extract loaded onto the column. A general rule is to load 1-5% of the column's stationary phase weight. |
| Inappropriate Stationary Phase | Standard silica gel may not be optimal for all separations. | Consider using a different stationary phase. Reversed-phase (C18) chromatography is an excellent alternative that separates compounds based on hydrophobicity rather than polarity. |
| Sample Degradation on Column | Some compounds can degrade on acidic silica gel. | If you suspect degradation, you can use neutralized silica gel or an alternative stationary phase like alumina. |
Experimental Protocols
Protocol 1: General Maceration Extraction
This protocol describes a standard method for extracting the compound using solvent soaking.
-
Preparation: Weigh 100 g of finely powdered, dried plant rhizomes.
-
Maceration: Place the powder in a large Erlenmeyer flask and add 1 L of methanol (1:10 w/v ratio).
-
Agitation: Seal the flask and place it on an orbital shaker. Agitate at room temperature for 24-48 hours.[9]
-
Filtration: Filter the mixture through a Buchner funnel using Whatman No. 1 filter paper to separate the extract from the solid residue.[9]
-
Re-extraction (Optional but Recommended): Transfer the solid residue back to the flask, add fresh solvent, and repeat the agitation and filtration process two more times to maximize yield.
-
Concentration: Combine all filtrates and concentrate the solvent using a rotary evaporator under reduced pressure at a temperature below 40°C to obtain the crude extract.[9]
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol provides a general method for purifying the crude extract.
Caption: General workflow for purification by column chromatography.
-
Column Preparation: Prepare a glass column packed with silica gel (60-120 mesh) using a slurry method with a non-polar solvent like hexane.
-
Sample Loading: Dissolve a portion of the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by slowly adding a more polar solvent (e.g., ethyl acetate). This is known as gradient elution.
-
Fraction Collection: Collect the eluate in separate test tubes (fractions).
-
TLC Monitoring: Spot a small amount from each fraction onto a TLC plate. Develop the plate with an appropriate solvent system and visualize the spots (e.g., under UV light or with a staining agent) to identify which fractions contain your target compound.
-
Pooling and Concentration: Combine the fractions that show a single, pure spot corresponding to the desired compound. Evaporate the solvent from the pooled fractions to yield the purified this compound.
References
- 1. Diarylheptanoids as nutraceutical: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. Naturally Occurring Diarylheptanoids | Semantic Scholar [semanticscholar.org]
- 4. Diarylheptanoid: A privileged structure in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one - Wikipedia [en.wikipedia.org]
- 7. This compound | 1083200-79-6 [chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Quantitative Phytochemical Constituents and Antioxidant Activities of the Mistletoe, Phragmanthera capitata (Sprengel) Balle Extracted with Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. 7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one | CAS:100667-52-5 | Manufacturer ChemFaces [chemfaces.com]
- 13. echemi.com [echemi.com]
Validation & Comparative
validating the antiviral efficacy of 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one in vivo
A detailed guide for researchers on the prospective in vivo antiviral efficacy of 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one, benchmarked against established SARS-CoV-2 therapeutics.
Executive Summary
The emergence of novel viral threats necessitates a robust pipeline of antiviral drug discovery. This guide provides a comparative analysis of the potential in vivo antiviral efficacy of this compound, a diarylheptanoid compound. Due to the current absence of direct in vivo studies for this specific molecule, this guide will leverage available in vitro data for the closely related compound, 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one , which has demonstrated notable activity against SARS-CoV-2.[1][2][3][4]
To provide a comprehensive benchmark for researchers, the in vitro performance of this diarylheptanoid is compared with the well-established in vivo efficacy of two leading antiviral agents used in the treatment of COVID-19: Remdesivir (B604916) and Paxlovid™ (nirmatrelvir/ritonavir) . This guide offers a structured overview of their mechanisms of action, available efficacy data, and detailed experimental protocols to inform future preclinical research.
Comparative Analysis of Antiviral Agents
The following tables summarize the available data for 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one and the in vivo data for the comparator drugs, Remdesivir and Paxlovid™.
Table 1: Antiviral Activity Profile
| Compound | Virus Target | Mechanism of Action | In Vitro Efficacy (EC50) | In Vivo Efficacy (Animal Model) | Key Findings |
| 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one | HCoV-OC43, SARS-CoV-2 | Inhibitor of the Nucleocapsid (N) protein.[1][2][3][4] | 0.16 µM (HCoV-OC43), 0.17 µM (SARS-CoV-2)[1][2][3][4] | Data not available | Potent inhibitor of viral replication in cell culture by targeting a key structural protein.[1][2][3][4] |
| Remdesivir | SARS-CoV-2 | RNA-dependent RNA polymerase (RdRp) inhibitor, causing delayed chain termination of viral RNA.[5][6][7][8][9] | 0.01 µM (human lung cells)[10] | Mouse, Rhesus Macaque[10][11] | Reduces lung viral load and improves pulmonary function when administered therapeutically.[10] |
| Paxlovid™ (nirmatrelvir/ritonavir) | SARS-CoV-2 | Nirmatrelvir (B3392351) is a main protease (Mpro) inhibitor, preventing viral replication. Ritonavir is a pharmacokinetic enhancer.[12][13][14][15][16] | Not typically reported as a primary metric in the same way as direct antivirals. | Dwarf Hamster, Ferret[17][18][19][20][21] | Mitigates severe disease, prevents death, and can reduce viral transmission.[17][18][19] |
Table 2: In Vivo Experimental Data for Comparator Drugs
| Drug | Animal Model | Dosage | Administration Route | Key Efficacy Endpoints |
| Remdesivir | SARS-CoV-2 infected mice (chimeric virus model) | Not specified in abstract | Therapeutic administration | Diminished lung viral load, improved pulmonary function.[10] |
| Remdesivir | SARS-CoV-2 infected rhesus macaques | Loading dose: 10 mg/kg, Maintenance dose: 5 mg/kg daily | Intravenous | Viral kinetics analysis.[11] |
| GS-441524 (parent nucleoside of Remdesivir) | AAV-hACE2 transduced mice | 25 mg/kg/day | Not specified | Reduced viral titers in lungs.[22][23] |
| Paxlovid™ (nirmatrelvir/ritonavir) | Roborovski dwarf hamsters (Omicron infection) | Not specified | Oral | Survival, lung titer reduction.[17][19] |
| Paxlovid™ (nirmatrelvir/ritonavir) | Ferrets | 20 or 100 mg/kg nirmatrelvir with ritonavir, twice daily | Oral | Reduction of viral RNA copies and infectious titers in the upper respiratory tract.[17][19] |
Signaling Pathways and Mechanisms of Action
Understanding the molecular targets of these antiviral agents is crucial for evaluating their potential and for the development of novel therapeutics.
1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one: Targeting the Nucleocapsid Protein
This diarylheptanoid has been shown to inhibit SARS-CoV-2 by targeting the nucleocapsid (N) protein. The N protein is essential for packaging the viral RNA genome. By inhibiting the N protein, the compound is presumed to interfere with viral assembly and replication.
Caption: Proposed mechanism of 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one.
Remdesivir: A Nucleoside Analog Inhibiting Viral RNA Polymerase
Remdesivir is a prodrug that is metabolized into its active triphosphate form. This active form acts as an analog of adenosine (B11128) triphosphate (ATP) and is incorporated into the nascent viral RNA chain by the RNA-dependent RNA polymerase (RdRp). This incorporation leads to delayed chain termination, thereby halting viral replication.[5][6][7][8][9]
Caption: Remdesivir's inhibition of viral RNA-dependent RNA polymerase.
Paxlovid™: A Protease Inhibitor Cocktail
Paxlovid™ is a combination of two drugs: nirmatrelvir and ritonavir. Nirmatrelvir is a potent inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro).[12][13][14][15][16] This protease is crucial for cleaving the viral polyproteins into functional proteins required for viral replication. Ritonavir is not active against SARS-CoV-2 but acts as a pharmacokinetic enhancer by inhibiting the human cytochrome P450 3A4 (CYP3A4) enzyme, which would otherwise metabolize nirmatrelvir too quickly.[12][16] This inhibition increases the concentration and duration of nirmatrelvir in the body.[12][16]
Caption: Dual action of Paxlovid™ on viral protease and host metabolism.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of research findings. Below are generalized protocols for key experiments cited in this guide.
In Vitro Antiviral Assay (Plaque Reduction Assay)
This protocol is a standard method for determining the in vitro efficacy of an antiviral compound.
-
Cell Culture: Plate susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in 24-well plates and grow to confluency.
-
Virus Inoculation: Aspirate the cell culture medium and inoculate the cells with a known titer of the virus (e.g., 100 plaque-forming units per well). Allow the virus to adsorb for 1 hour at 37°C.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one) in a medium containing 2% fetal bovine serum and 0.5% methylcellulose. After the adsorption period, remove the viral inoculum and overlay the cells with the compound-containing medium.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days, or until viral plaques are visible.
-
Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with a 0.1% crystal violet solution.
-
Data Analysis: Count the number of plaques in each well. The 50% effective concentration (EC50) is calculated as the compound concentration that reduces the number of viral plaques by 50% compared to the untreated virus control.
In Vivo Antiviral Efficacy Study in a Mouse Model
This protocol outlines a general workflow for assessing the in vivo efficacy of an antiviral agent against a respiratory virus.[24]
Caption: A typical experimental workflow for in vivo antiviral studies in mice.
Detailed Steps:
-
Animal Model: Utilize a relevant animal model, such as BALB/c mice for influenza or K18-hACE2 transgenic mice for SARS-CoV-2.[25]
-
Acclimatization: Allow animals to acclimatize to the facility for at least 7 days before the experiment.
-
Virus Challenge: Anesthetize the mice and intranasally inoculate them with a predetermined lethal or sublethal dose of the virus.
-
Treatment Groups: Randomly assign the animals to different treatment groups, including a vehicle control group, a positive control group (e.g., a known effective antiviral), and experimental groups receiving different doses of the test compound.
-
Drug Administration: Administer the test compound and controls via the intended clinical route (e.g., oral gavage, intraperitoneal injection) at specified time points (e.g., twice daily for 5 days).
-
Monitoring: Monitor the animals daily for clinical signs of illness, including weight loss, ruffled fur, and lethargy.
-
Endpoint Analysis: At a predetermined time point (e.g., day 5 post-infection), euthanize a subset of animals from each group.
-
Sample Collection: Collect relevant tissues, such as lungs and bronchoalveolar lavage (BAL) fluid.
-
Viral Load Quantification: Determine the viral titer in the lung homogenates using quantitative reverse transcription PCR (qRT-PCR) and/or a plaque assay.
-
Histopathology: Fix a portion of the lung tissue in formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess lung inflammation and damage.
-
Data Analysis: Compare the viral loads, weight loss, and histopathology scores between the treatment and control groups to determine the efficacy of the antiviral compound.
Conclusion and Future Directions
While direct in vivo data for this compound is not yet available, the potent in vitro anti-SARS-CoV-2 activity of the closely related diarylheptanoid, 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one, is promising. Its unique mechanism of targeting the viral nucleocapsid protein presents a novel approach compared to the polymerase and protease inhibitors that currently dominate the clinical landscape.
Further preclinical development is warranted to translate these encouraging in vitro findings into a viable therapeutic. The immediate next steps should involve in vivo efficacy studies in established animal models of SARS-CoV-2 infection, such as the K18-hACE2 mouse or Syrian hamster models. These studies will be critical in determining the pharmacokinetic profile, safety, and ultimate therapeutic potential of this class of compounds. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers to design and execute these pivotal next-stage investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scienceopen.com [scienceopen.com]
- 3. scienceopen.com [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. ijsrtjournal.com [ijsrtjournal.com]
- 8. VEKLURY® (remdesivir) Mechanism of Action & Variant Antiviral Activity | HCP [vekluryhcp.com]
- 9. What is the mechanism of Remdesivir? [synapse.patsnap.com]
- 10. Remdesivir Inhibits SARS-CoV-2 in Human Lung Cells and Chimeric SARS-CoV Expressing the SARS-CoV-2 RNA Polymerase in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantifying the effect of remdesivir in rhesus macaques infected with SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. paxlovid.pfizerpro.com [paxlovid.pfizerpro.com]
- 13. Paxlovid: Mechanism of Action, Synthesis, and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Understanding the science behind PAXLOVID | NextGen Global Brand site - Paxlovid [paxlovid.my]
- 15. Paxlovid (nirmatrelvir and ritonavir): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 16. Paxlovid- history and mechanism of action - SigutLabs [sigutlabs.com]
- 17. Comparing molnupiravir and nirmatrelvir/ritonavir efficacy and the effects on SARS-CoV-2 transmission in animal models [ideas.repec.org]
- 18. Paxlovid-like nirmatrelvir/ritonavir fails to block SARS-CoV-2 transmission in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparing molnupiravir and nirmatrelvir/ritonavir efficacy and the effects on SARS-CoV-2 transmission in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
A Comparative Analysis of 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one and Other Diarylheptanoids in Preclinical Research
An in-depth guide for researchers and drug development professionals on the biological activities of 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one in comparison to other notable diarylheptanoids, supported by experimental data and detailed methodologies.
Introduction
Diarylheptanoids are a class of plant secondary metabolites characterized by a seven-carbon chain linking two aromatic rings. This structural motif has garnered significant interest in the scientific community due to the wide range of biological activities exhibited by these compounds. Found in various medicinal plants, including those from the Zingiberaceae (e.g., turmeric and ginger) and Betulaceae (e.g., alder) families, diarylheptanoids have demonstrated potent antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.
This guide provides a comparative overview of this compound, a naturally occurring diarylheptanoid, and other well-studied compounds in this class, such as curcumin (B1669340), demethoxycurcumin, and bisdemethoxycurcumin. By presenting available quantitative data, detailed experimental protocols, and visualizing key signaling pathways, this document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Comparative Analysis of Biological Activities
The biological efficacy of diarylheptanoids is intrinsically linked to their chemical structure. Variations in the length and saturation of the heptane (B126788) chain, as well as the nature and position of substituents on the aromatic rings, can significantly influence their therapeutic potential. This section presents a comparative summary of the antioxidant, anti-inflammatory, anticancer, and neuroprotective activities of this compound and other selected diarylheptanoids, based on available preclinical data.
Antioxidant Activity
The antioxidant capacity of diarylheptanoids is a cornerstone of their pleiotropic effects, contributing to their protective roles in various pathological conditions. The ability to scavenge free radicals is a key mechanism underlying this activity.
Table 1: Comparative Antioxidant Activity of Diarylheptanoids (DPPH Radical Scavenging Assay)
| Compound | IC50 (µM) | Source |
| This compound | Data not available | - |
| Curcumin | 2.8 | [1] |
| Demethoxycurcumin | 39.2 | [1] |
| Bisdemethoxycurcumin | 308.7 | [1] |
| L-Ascorbic acid (Positive Control) | 22.5 | [1] |
| Resveratrol (Positive Control) | 25.0 | [1] |
IC50: The concentration of the compound required to scavenge 50% of the DPPH radicals.
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Diarylheptanoids have been shown to modulate inflammatory pathways, primarily through the inhibition of pro-inflammatory mediators like nitric oxide (NO) and cyclooxygenase-2 (COX-2).
Table 2: Comparative Anti-inflammatory Activity of Diarylheptanoids (Nitric Oxide Inhibition in LPS-stimulated Macrophages)
| Compound | IC50 (µM) | Source |
| This compound | Data not available | - |
| Oregonin | 3.8 | [2] |
| Hirsutanonol | 14.3 | [2] |
| Blepharocalyxin B | 36 | [3] |
| Curcumin | ~15-25 (variable) | [4] |
| L-NMMA (Positive Control) | ~20-30 (variable) | [5] |
IC50: The concentration of the compound required to inhibit 50% of nitric oxide production.
Anticancer Activity
The potential of diarylheptanoids as anticancer agents is an area of active investigation. Their mechanisms of action often involve the induction of apoptosis and the inhibition of cancer cell proliferation and metastasis.
Table 3: Comparative Anticancer Activity of Diarylheptanoids (Cytotoxicity against various cancer cell lines)
| Compound | Cell Line | IC50 (µM) | Source |
| This compound | Data not available | - | - |
| 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one | A549 (Lung) | ~5-10 | [6] |
| 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one | NCI-H292 (Lung) | ~5-10 | [6] |
| Curcumin | Various | ~10-50 (variable) | [7][8] |
| Synthetic Diarylheptanoid (6a) | T47D (Breast) | 0.09 | [7] |
| Synthetic Diarylheptanoid (6d) | T47D (Breast) | 0.64 | [7] |
IC50: The concentration of the compound required to inhibit 50% of cell growth.
Neuroprotective Activity
Diarylheptanoids have shown promise in preclinical models of neurodegenerative diseases, where they can protect neurons from various insults, including oxidative stress and amyloid-β toxicity.
Table 4: Comparative Neuroprotective Activity of Diarylheptanoids
| Compound | Assay | Effect | Source |
| This compound | Data not available | - | - |
| 7-(4-hydroxyphenyl)-1-phenyl-4E-hepten-3-one | Aβ-induced toxicity in neurons | Alleviated dendritic impairments, reduced apoptosis and oxidative stress | [9] |
| Juglanin A & C | Glutamate-induced toxicity in HT22 cells | Reduced cellular peroxide overproduction | [10] |
| Curcumin | Various neurotoxicity models | Protective effects | [4] |
Signaling Pathways Modulated by Diarylheptanoids
The diverse biological activities of diarylheptanoids are mediated through their interaction with multiple cellular signaling pathways. Key pathways implicated in their anticancer and neuroprotective effects include the PI3K/Akt/mTOR and MAPK/ERK pathways.
PI3K/Akt/mTOR signaling pathway and points of inhibition by diarylheptanoids.
MAPK/ERK signaling pathway and points of inhibition by diarylheptanoids.
Experimental Protocols
To ensure reproducibility and facilitate the comparison of results across different studies, detailed experimental methodologies are crucial. This section provides an overview of the standard protocols used to assess the biological activities of diarylheptanoids.
Antioxidant Activity: DPPH Radical Scavenging Assay
Workflow for the DPPH radical scavenging assay.
Methodology:
-
Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol.
-
Sample Preparation: The diarylheptanoid is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.
-
Reaction: The DPPH solution is mixed with the diarylheptanoid solution in a 96-well plate or cuvettes. A control containing the solvent instead of the diarylheptanoid is also prepared.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the diarylheptanoid.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Assay)
Methodology:
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of the diarylheptanoid for a specified period (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce the production of nitric oxide, except for the negative control group.
-
Incubation: The plate is incubated for 24 hours.
-
Griess Reaction: The cell culture supernatant is collected and mixed with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Measurement: The absorbance of the resulting colored product is measured at 540 nm.
-
Calculation: The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group, and the IC50 value is determined.
Anticancer Activity: MTT Assay for Cell Viability
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and incubated overnight.
-
Treatment: The cells are treated with different concentrations of the diarylheptanoid for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 3-4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.
-
Measurement: The absorbance is measured at a wavelength of 570 nm.
-
Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Conclusion and Future Directions
The available evidence strongly suggests that diarylheptanoids, as a class, possess significant therapeutic potential across a spectrum of diseases. While curcumin remains the most extensively studied member, other diarylheptanoids, including this compound, exhibit promising biological activities in preclinical models.
A critical analysis of the structure-activity relationships reveals that the presence and position of hydroxyl and methoxy (B1213986) groups on the phenyl rings, as well as the degree of unsaturation in the heptane chain, are key determinants of their antioxidant, anti-inflammatory, and anticancer efficacy.
However, a notable gap in the current literature is the lack of direct, head-to-head comparative studies of this compound against other prominent diarylheptanoids under standardized experimental conditions. Such studies are essential to objectively assess its relative potency and to guide future drug development efforts.
Future research should focus on:
-
Conducting comprehensive comparative studies to establish a clear profile of the biological activities of this compound.
-
Elucidating the precise molecular mechanisms underlying its observed effects.
-
Investigating its pharmacokinetic and pharmacodynamic properties to assess its potential as a therapeutic agent.
By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound and other promising diarylheptanoids for the benefit of human health.
References
- 1. Research Progress on the Antioxidant Activity of Natural Diarylheptanoids: Mechanisms and Structure-activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Three non-phenolic diarylheptanoids with anti-inflammatory activity from Curcuma xanthorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diarylheptanoids as nutraceutical: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one induces lung cancer cell apoptosis via the PI3K/Akt and ERK1/2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Linear diarylheptanoids as potential anticancer therapeutics: synthesis, biological evaluation, and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-tumor activity and linear-diarylheptanoids of herbal couple Curcumae Rhizoma-Sparganii Rhizoma and the single herbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 7-(4-Hydroxyphenyl)-1-phenyl-4E-hepten-3-one, a Diarylheptanoid from Alpinia officinarum, Protects Neurons against Amyloid-β Induced Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one and Curcumin: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative study of 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one and the well-researched compound, curcumin (B1669340). This document synthesizes available experimental data on their chemical properties and biological activities, offering a valuable resource for drug discovery and development.
While curcumin has been extensively studied for its therapeutic potential, data on this compound is less abundant. This guide aims to bridge this gap by presenting a side-by-side comparison, leveraging available information on this compound and related diarylheptanoids to draw insightful parallels with curcumin.
Chemical Structure and Properties
Both this compound and curcumin belong to the diarylheptanoid class of natural products, characterized by two aromatic rings linked by a seven-carbon chain. Curcumin, chemically known as 1,7-bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione, possesses a conjugated system with two enone functionalities and methoxy (B1213986) groups on its phenyl rings. In contrast, this compound has a simpler structure with a single enone and lacks the methoxy groups and the second double bond in the heptane (B126788) chain. These structural differences are expected to influence their physicochemical properties and biological activities.
| Property | This compound | Curcumin |
| IUPAC Name | (1E)-1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one | (1E,6E)-1,7-Bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione |
| Molecular Formula | C₁₉H₂₀O₃ | C₂₁H₂₀O₆ |
| Molecular Weight | 296.36 g/mol | 368.38 g/mol |
| Appearance | Yellow powder | Bright yellow-orange crystalline powder |
| Solubility | Soluble in organic solvents. | Soluble in organic solvents like DMSO, ethanol, and acetone; poorly soluble in water. |
Comparative Biological Activities
This section details the antioxidant, anti-inflammatory, and anticancer properties of both compounds. Due to the limited availability of specific experimental data for this compound, data from the closely related diarylheptanoid, Yakuchinone A, is included for comparative purposes.
Antioxidant Activity
| Compound | Assay | IC₅₀ Value | Reference |
| Curcumin | DPPH radical scavenging | 53 µM | [1] |
| DPPH radical scavenging | 3.2 µg/mL | [2] | |
| DPPH radical scavenging | 1.08 ± 0.06 μg/ml | ||
| H₂O₂ scavenging | 10.08 ± 2.01 μg/ml | ||
| NO scavenging | 37.50 ± 1.54 μg/ml | ||
| Yakuchinone A | DPPH radical scavenging | Not explicitly stated, but showed dose-dependent activity |
Anti-inflammatory Activity
Inflammation is a key factor in many chronic diseases. Curcumin is known to inhibit key inflammatory mediators like cyclooxygenase-2 (COX-2).[3][4] Diarylheptanoids from Alpinia officinarum, the plant source of this compound, have shown anti-inflammatory properties.[5] Yakuchinone A, another diarylheptanoid, also inhibits COX-2 expression.[5][6]
| Compound | Target/Assay | IC₅₀ Value/Effect | Reference |
| Curcumin | COX-2 Inhibition | ~15 µM (to inhibit by 50%) | [4] |
| Yakuchinone A | COX-2 Expression | Inhibition observed in TPA-treated mouse skin | [5][6] |
Anticancer Activity
The potential of curcumin as an anticancer agent has been extensively investigated across various cancer cell lines.[7][8][9][10][11] While specific anticancer IC₅₀ values for this compound are not available, Yakuchinone A has demonstrated cytotoxic effects against several cancer cell lines.[12]
| Compound | Cell Line | Assay | IC₅₀ Value | Reference |
| Curcumin | A549 (Lung Cancer) | MTT | 33 µM | [11] |
| H2170 (Lung Cancer) | MTT | 30 µM | [7] | |
| MCF-7 (Breast Cancer) | MTT | 14.74 µg/ml | [8] | |
| MCF-7 (Breast Cancer) | MTT | 44.61 µM | [10] | |
| MDA-MB-231 (Breast Cancer) | MTT | 54.68 µM | [10] | |
| HepG2 (Liver Cancer) | MTT | > 100 µM | ||
| Yakuchinone A | A375P (Melanoma) | MTT | 14.75 µM | [12] |
| B16F1 (Melanoma) | MTT | 31.73 µM | [12] | |
| A549 (Lung Cancer) | MTT | 26.07 µM | [12] | |
| MCF-7 (Breast Cancer) | MTT | 11.50 µM | [12] | |
| HT-29 (Colon Cancer) | MTT | 11.96 µM | [12] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Reagent Preparation : Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Sample Preparation : Prepare serial dilutions of the test compounds (Curcumin or this compound) and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent.
-
Assay Procedure :
-
Add a fixed volume of the DPPH solution to each well of a 96-well plate.
-
Add an equal volume of the sample or standard solutions to the wells.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Data Analysis : Measure the absorbance of the solutions at a specific wavelength (typically 517 nm) using a microplate reader. The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.
Anti-inflammatory Activity: COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins (B1171923).
-
Enzyme and Substrate Preparation : Prepare a solution of purified COX-2 enzyme and a solution of the substrate, arachidonic acid.
-
Sample Preparation : Prepare various concentrations of the test compounds.
-
Assay Procedure :
-
Pre-incubate the COX-2 enzyme with the test compounds or a control vehicle for a specific duration.
-
Initiate the reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a set time at a controlled temperature.
-
Stop the reaction.
-
-
Data Analysis : Measure the production of prostaglandins (e.g., PGE₂) using a suitable method, such as an enzyme immunoassay (EIA). Calculate the percentage of inhibition of COX-2 activity for each compound concentration and determine the IC₅₀ value.
Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture : Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Data Analysis : Measure the absorbance of the solution at a wavelength of around 570 nm. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Modulation of Signaling Pathways
Curcumin's diverse biological effects are attributed to its ability to modulate multiple signaling pathways involved in inflammation and cancer. Key pathways include NF-κB and MAPK. While specific data for this compound is limited, as a diarylheptanoid, it is plausible that it may share some common mechanisms of action.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response. Curcumin has been shown to inhibit NF-κB activation, thereby downregulating the expression of pro-inflammatory genes.[1][2]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Curcumin can modulate various components of the MAPK pathway, including JNK, ERK, and p38, contributing to its anticancer effects.[7][13][14][15]
Conclusion
This comparative guide highlights the significant therapeutic potential of both curcumin and, by extension, other diarylheptanoids like this compound. While curcumin is a well-established multi-target agent, the available data, though limited, suggests that this compound and its analogs also possess promising antioxidant, anti-inflammatory, and anticancer properties. The structural simplicity of this compound compared to curcumin may offer advantages in terms of synthesis and pharmacokinetic properties, warranting further investigation. This guide serves as a foundational resource to stimulate further research into the comparative efficacy and mechanisms of action of these fascinating natural compounds. Future studies should focus on generating robust, quantitative data for this compound to enable a more direct and comprehensive comparison with curcumin.
References
- 1. asianpubs.org [asianpubs.org]
- 2. scitepress.org [scitepress.org]
- 3. Molecular docking analysis of curcumin analogues with COX-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of yakuchinone A and yakuchinone B on the phorbol ester-induced expression of COX-2 and iNOS and activation of NF-kappaB in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. wjbphs.com [wjbphs.com]
- 9. onkder.org [onkder.org]
- 10. wcrj.net [wcrj.net]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of the Antiviral Efficacy of 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one and Established Antiviral Drugs
For Immediate Release
In the ongoing pursuit of novel antiviral therapeutics, a naturally derived compound, 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one, has demonstrated promising in vitro activity against coronaviruses. This guide provides a comprehensive comparison of its antiviral efficacy against that of well-established antiviral drugs: remdesivir (B604916), oseltamivir (B103847), and acyclovir (B1169). This objective analysis, supported by experimental data and detailed methodologies, is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound, a compound isolated from Curcuma kwangsiensis, has shown potent inhibitory effects against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and Human Coronavirus OC43 (HCoV-OC43) by targeting the viral nucleocapsid (N) protein. This mechanism of action differs from that of the comparators: remdesivir, an RNA-dependent RNA polymerase inhibitor; oseltamivir, a neuraminidase inhibitor; and acyclovir, a DNA polymerase inhibitor. This guide presents a side-by-side comparison of their in vitro efficacy, cytotoxicity, and underlying mechanisms of action.
Comparative Antiviral Efficacy
The antiviral activity of a compound is quantified by its 50% effective concentration (EC50), which is the concentration required to inhibit viral replication by 50%. The cytotoxicity is measured by the 50% cytotoxic concentration (CC50), the concentration that causes the death of 50% of host cells. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of a drug's therapeutic window; a higher SI value indicates a more favorable safety profile.
Table 1: In Vitro Efficacy of this compound and Comparator Antiviral Drugs
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| This compound | SARS-CoV-2 | BHK-21 | 0.17 ± 0.07 | >10 | >58.8 | [1][2] |
| HCoV-OC43 | BHK-21 | 0.16 ± 0.01 | >10 | >62.5 | [1] | |
| Remdesivir | SARS-CoV-2 (WA1) | A549-ACE2-TMPRSS2 | 0.103 ± 0.046 | >10 | >97 | [3] |
| SARS-CoV-2 (Delta) | A549-ACE2-TMPRSS2 | 0.031 - 0.064 | >10 | >156 - >322 | [3][4] | |
| SARS-CoV-2 (Omicron BA.1) | A549-ACE2-TMPRSS2 | 0.042 ± 0.016 | >10 | >238 | [4][5] | |
| SARS-CoV-2 (Various Omicron Subvariants) | A549-hACE2-TMPRSS2 | 0.0218 - 0.155 | >10 | >64.5 - >458.7 | [6] | |
| Monkeypox Virus | Vero-E6 | 10.02 | 503.4 | 50.24 | [7] | |
| Oseltamivir Carboxylate | Influenza A/NWS/33 (H1N1) | MDCK | 0.00051 | >1000 | >1,960,784 | [8][9] |
| Influenza A/Victoria/3/75 (H3N2) | MDCK | 0.00019 | >1000 | >5,263,157 | [8][9] | |
| Influenza A/Duck/MN/1525/81 (H5N1) | MDCK | 0.00070 | >1000 | >1,428,571 | [8][9] | |
| Influenza A(H1N1)pdm09 (Oseltamivir-sensitive) | - | 0.00107 | - | - | [10] | |
| Influenza A(H1N1) (Oseltamivir-resistant) | - | 0.541 - 0.703 | - | - | [10] | |
| Acyclovir | Herpes Simplex Virus-1 (HSV-1) | Vero | 0.20 | 617.00 | 3085 | [11] |
| Herpes Simplex Virus-1 (HSV-1) | Macrophages | 0.0025 | >20 | >8000 | [12] | |
| Herpes Simplex Virus-1 (HSV-1) | MRC-5 | 3.3 | >20 | >6 | [12] | |
| Herpes Simplex Virus-2 (HSV-2) | B2 (Vero cell strain) | 0.01 - 0.05 | - | - | [13] |
Note: EC50 and CC50 values can vary depending on the cell line, viral strain, and specific experimental protocol used. Direct comparison across different studies should be made with caution.
Mechanisms of Action and Signaling Pathways
The antiviral drugs evaluated in this guide employ distinct mechanisms to inhibit viral replication, targeting different stages of the viral life cycle.
This compound: Nucleocapsid (N) Protein Inhibition
This compound targets the highly conserved nucleocapsid (N) protein of coronaviruses. The N protein is crucial for viral replication, transcription, and packaging of the viral genome. By inhibiting the N protein, this compound disrupts the formation of the ribonucleoprotein complex, a critical step in the viral life cycle. Furthermore, the N protein is known to antagonize the host's innate immune response, specifically by interfering with the production of type I interferons (IFN-β). Inhibition of the N protein may therefore not only directly impede viral replication but also restore the host's antiviral defenses.[14][15][16][17][18]
Remdesivir: RNA-Dependent RNA Polymerase (RdRp) Inhibition
Remdesivir is a broad-spectrum antiviral that targets the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses. As a prodrug, remdesivir is metabolized within the host cell to its active triphosphate form. This active metabolite mimics adenosine (B11128) triphosphate (ATP) and is incorporated into the nascent viral RNA chain by the RdRp. The incorporation of the remdesivir metabolite leads to delayed chain termination, thereby halting viral RNA synthesis.
Oseltamivir: Neuraminidase Inhibition
Oseltamivir is an antiviral drug specifically for influenza viruses. It functions by inhibiting the viral neuraminidase enzyme present on the surface of the virus. Neuraminidase is critical for the release of newly formed viral particles from infected host cells. By blocking this enzyme, oseltamivir prevents the cleavage of sialic acid residues on the host cell surface, causing the progeny virions to aggregate and remain attached to the cell membrane, thus preventing their release and spread to other cells.[19][20][21][22][23]
Acyclovir: DNA Polymerase Inhibition
Acyclovir is a synthetic nucleoside analog used to treat infections caused by herpesviruses. It is a prodrug that is selectively phosphorylated by a viral-specific enzyme, thymidine (B127349) kinase, in infected cells. This initial phosphorylation is followed by further phosphorylation by host cell kinases to form acyclovir triphosphate. This active form competes with deoxyguanosine triphosphate (dGTP) for incorporation into the growing viral DNA chain by the viral DNA polymerase. Once incorporated, it acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide, thus halting viral DNA replication.
Experimental Protocols
The following are generalized protocols for key in vitro assays used to determine the antiviral efficacy and cytotoxicity of the compounds discussed.
Plaque Reduction Assay
This assay is the gold standard for quantifying infectious virus particles.
Detailed Methodology:
-
Cell Seeding: Plate susceptible host cells (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) in multi-well plates and incubate until a confluent monolayer is formed.[24][25]
-
Drug Preparation: Prepare serial dilutions of the test compound in a suitable cell culture medium.
-
Infection: Remove the growth medium from the cells and infect them with a known amount of virus in the presence of varying concentrations of the test compound.
-
Adsorption: Incubate the plates for 1-2 hours to allow the virus to attach to and enter the cells.
-
Overlay: After the adsorption period, remove the virus-drug mixture and add a semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose). This restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized lesions called plaques.[2][26]
-
Incubation: Incubate the plates for a period sufficient for plaques to develop (typically 2-5 days).
-
Visualization: Fix the cells with a solution like 10% formalin and then stain with a dye such as crystal violet. The stain is taken up by living cells, leaving the plaques (areas of dead or destroyed cells) as clear zones.[25][26]
-
Quantification: Count the number of plaques at each drug concentration. The EC50 is the concentration of the drug that reduces the number of plaques by 50% compared to the virus control (no drug).
Viral Yield Reduction Assay
This assay measures the amount of new infectious virus produced in the presence of an antiviral compound.[27][28]
References
- 1. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]
- 2. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. ojs.wpro.who.int [ojs.wpro.who.int]
- 11. researchgate.net [researchgate.net]
- 12. The potency of acyclovir can be markedly different in different cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Targeting the coronavirus nucleocapsid protein through GSK-3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SARS-CoV nucleocapsid protein antagonizes IFN-β response by targeting initial step of IFN-β induction pathway, and its C-terminal region is critical for the antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. scholars.mssm.edu [scholars.mssm.edu]
- 18. uniprot.org [uniprot.org]
- 19. m.youtube.com [m.youtube.com]
- 20. Protective efficacy of anti-neuraminidase monoclonal antibodies against H7N9 influenza virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Bacterial Neuraminidase Rescues Influenza Virus Replication from Inhibition by a Neuraminidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. m.youtube.com [m.youtube.com]
- 24. bio.libretexts.org [bio.libretexts.org]
- 25. asm.org [asm.org]
- 26. m.youtube.com [m.youtube.com]
- 27. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 28. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
A Comparative Guide to the Neuroprotective Effects of 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one and Other Natural Compounds in Animal Models of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective efficacy of 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one, a diarylheptanoid of interest, against established neuroprotective compounds, resveratrol (B1683913) and curcumin. The data presented is collated from various preclinical studies in animal models of Alzheimer's disease, offering a quantitative and methodological overview to inform future research and drug development.
Comparative Efficacy of Neuroprotective Compounds
The following tables summarize the quantitative data on the neuroprotective effects of this compound and its analogs, alongside resveratrol and curcumin, in animal models of Alzheimer's disease.
Table 1: Effects on Cognitive Performance in the Morris Water Maze
| Compound | Animal Model | Dosage | Treatment Duration | Escape Latency (seconds) | Time in Target Quadrant (%) | Citation |
| 1,7-diphenyl-4-hepten-3-one (C1) | APP/PS1 Mice | 20 mg/kg/day | 3 months | Decreased vs. model group | Increased vs. model group | |
| Resveratrol | APP/PS1 Mice | 16 mg/kg/day | 10 months | Significantly prevented memory loss | Not specified | [1][2] |
| Resveratrol | 3xTg-AD Mice | Diet-rich | Not specified | Improved | Not specified | [3] |
| Curcumin | Aβ1-42-treated Rats | 100 mg/kg | 21 days | Decreased vs. model group | Increased vs. model group | [4] |
| Curcumin | AlCl3-induced Rats | 100 mg/kg | 5 weeks | Improved vs. model group | Not specified | [5] |
Table 2: Effects on Neuropathological and Biochemical Markers
| Compound | Animal Model | Key Findings | Citation |
| 1,7-diphenyl-4-hepten-3-one (C1) | APP/PS1 Mice | Mitigated pathological damage, prevented oxidative stress, decreased pyroptosis-related proteins. | |
| Resveratrol | APP/PS1 Mice | Reduced amyloid burden, increased mitochondrial complex IV protein levels, reduced microglia activation. | [1][2] |
| Resveratrol | 3xTg-AD Mice | Reduced toxic Aβ species and markers of autophagy. | [3] |
| Curcumin | 3xTg-AD Mice | Reduced retinal cell apoptosis. | [6] |
| Curcumin | AlCl3-induced Rats | Decreased hallmarks of AD in the hippocampus, improved oxidative stress and inflammation. | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Animal Models and Drug Administration
-
APP/PS1 Mice: These transgenic mice express a chimeric mouse/human amyloid precursor protein (APP) with the Swedish mutation and a mutant human presenilin 1 (PSEN1). This model develops age-dependent amyloid plaques and cognitive deficits.[7][8][9][10]
-
3xTg-AD Mice: These transgenic mice harbor three mutations associated with familial Alzheimer's disease: APP Swedish, MAPT P301L, and PSEN1 M146V. They develop both amyloid plaques and neurofibrillary tangles.
-
Aβ1-42-induced Rat Model: Alzheimer's-like pathology is induced by intracerebroventricular injection of the amyloid-beta 1-42 peptide.[4]
-
Aluminum Chloride (AlCl3)-induced Rat Model: Chronic administration of AlCl3 is used to induce oxidative stress and neuroinflammation, mimicking aspects of sporadic Alzheimer's disease.[5]
-
Drug Administration: Compounds were typically administered orally via gavage or as a dietary supplement. Dosages and treatment durations varied across studies as detailed in Table 1.
Behavioral Assessment: Morris Water Maze
The Morris Water Maze is a standard test for assessing spatial learning and memory in rodents.[11][12][13]
-
Apparatus: A large circular pool (approximately 1.5-2 meters in diameter) is filled with opaque water. A small escape platform is hidden just below the water's surface. Visual cues are placed around the room to aid in spatial navigation.
-
Training Phase: Mice or rats are placed in the pool from different starting positions and are required to find the hidden platform. The time taken to find the platform (escape latency) is recorded. This is typically repeated for several trials over a number of days.
-
Probe Trial: After the training phase, the platform is removed, and the animal is allowed to swim freely for a set period (e.g., 60 seconds). The time spent in the quadrant where the platform was previously located is measured as an indicator of memory retention.
Histopathological and Biochemical Analyses
-
Immunohistochemistry: Brain tissue is sectioned and stained with specific antibodies to visualize and quantify amyloid plaques (using anti-Aβ antibodies) and neurofibrillary tangles (using anti-phospho-tau antibodies).
-
Western Blotting: Protein extracts from brain tissue are used to measure the levels of key proteins involved in Alzheimer's pathology and the signaling pathways of interest (e.g., PI3K, Akt, mTOR, Nrf2).
-
ELISA (Enzyme-Linked Immunosorbent Assay): This technique is used to quantify the levels of specific molecules such as cytokines (e.g., TNF-α, IL-1β) and Aβ peptides in brain homogenates or cerebrospinal fluid.
-
Oxidative Stress Markers: Levels of malondialdehyde (MDA) as an indicator of lipid peroxidation, and the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx) are measured in brain tissue.
Signaling Pathways and Experimental Workflow
The neuroprotective effects of this compound and the comparator compounds are mediated through complex intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways and a typical experimental workflow.
Caption: PI3K/Akt/mTOR Signaling Pathway in Neuroprotection.
Caption: Nrf2 Signaling Pathway in Neuroprotection.
Caption: General Experimental Workflow for Neuroprotection Studies.
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Curcumin Attenuated Neurotoxicity in Sporadic Animal Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Impaired performance of female APP/PS1 mice in the Morris water maze is coupled with increased Aβ accumulation and microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sex differences in the IntelliCage and the Morris water maze in the APP/PS1 mouse model of amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 13. Effects of training in the Morris water maze on the spatial learning acquisition and VAChT expression in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one Analogs
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the chemical structure of a compound and its biological activity is paramount in the quest for novel therapeutics. This guide provides a comprehensive comparison of 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one analogs, a class of compounds rooted in the structure of curcumin (B1669340), and their potential as anticancer agents. By examining key structural modifications and their impact on cytotoxicity and underlying molecular mechanisms, this document serves as a valuable resource for guiding future drug design and development efforts.
The core structure of this compound, a diarylheptanoid, presents a promising scaffold for the development of anticancer drugs. Its analogy to curcumin, a natural compound with well-documented, albeit limited, therapeutic properties due to poor bioavailability, has spurred investigations into synthetic derivatives with enhanced efficacy and drug-like properties.[1] Key to the biological activity of these compounds is the α,β-unsaturated ketone moiety, which acts as a Michael acceptor, enabling covalent interactions with biological nucleophiles such as cysteine residues in proteins.[2][3] This reactivity is often implicated in their cytotoxic effects.[3]
Comparative Analysis of Cytotoxic Activity
The anticancer potential of this compound analogs is typically evaluated through in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric for comparison.
A study on a series of diarylheptanoids isolated from the rhizomes of Zingiber officinale provides valuable insights into the structure-activity relationship (SAR). The cytotoxic activities of these compounds were evaluated against five human cancer cell lines: A549 (lung), HepG2 (liver), HeLa (cervical), MDA-MB-231 (breast), and HCT116 (colon). The results, summarized in the table below, highlight the importance of specific structural features.
| Compound | A549 IC50 (μM) | HepG2 IC50 (μM) | HeLa IC50 (μM) | MDA-MB-231 IC50 (μM) | HCT116 IC50 (μM) |
| 6 | 10.41 ± 0.43 | 9.18 ± 0.18 | 10.61 ± 0.21 | - | - |
| 16 | 17.27 ± 0.21 | 20.93 ± 0.41 | 12.20 ± 0.16 | 13.60 ± 0.05 | 11.64 ± 0.18 |
| 17 | 10.41 ± 0.43 | 9.18 ± 0.18 | 10.61 ± 0.21 | - | - |
| 18 | 8.63 ± 0.42 | 13.06 ± 0.13 | 11.56 ± 0.21 | 10.51 ± 0.14 | 6.69 ± 0.09 |
| 19 | 17.27 ± 0.21 | 20.93 ± 0.41 | 12.20 ± 0.16 | 13.60 ± 0.05 | 11.64 ± 0.18 |
| Curcumin | 21.86 ± 0.25 | 27.37 ± 0.30 | 19.71 ± 0.22 | 19.03 ± 0.11 | 14.88 ± 0.14 |
Data extracted from a study on diarylheptanoid analogues from Zingiber officinale.[3] The specific structures of compounds 6, 16, 17, 18, and 19 can be found in the source publication.
SAR analysis from this and other studies reveals several key determinants for enhanced cytotoxic activity:
-
The α,β-Unsaturated Ketone Moiety: The presence of this Michael acceptor is critical for activity.[4] Its ability to form covalent adducts with cellular proteins is a likely mechanism of toxicity.[3]
-
Hydroxyl and Methoxy Substituents on the Phenyl Rings: The presence and position of these groups on the aromatic rings significantly influence activity. The ortho-diphenoxyl functionality on the aromatic ring has been shown to enhance cytotoxic activity.[4]
-
The Heptane Chain: Modifications to the seven-carbon linker, such as the introduction of acetoxyl groups at the 3- and/or 5-positions, can contribute to increased cytotoxicity.[4]
Mechanism of Action: Targeting Key Signaling Pathways
The anticancer effects of this compound analogs are often mediated through the modulation of critical intracellular signaling pathways that control cell proliferation, survival, and apoptosis. The PI3K/Akt and ERK1/2 pathways are frequently dysregulated in cancer and represent key targets for these compounds.
dot
References
- 1. An overview of structure-activity relationship studies of curcumin analogs as antioxidant and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03592D [pubs.rsc.org]
- 4. Cytotoxic and apoptotic activities of diarylheptanoids and gingerol-related compounds from the rhizome of Chinese ginger - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the putative mechanisms of action of 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one and its structurally related analogs. Due to limited direct research on this specific compound, this guide focuses on well-studied analogs with demonstrated anticancer and antiviral properties, providing a framework for independent verification and further investigation.
Executive Summary
This compound belongs to the diarylheptanoid class of natural products, which includes the well-known compound curcumin (B1669340). While direct experimental data on its mechanism of action is scarce, studies on close analogs suggest potential therapeutic activities through modulation of key cellular signaling pathways. This guide compares the anticancer activity of a related diarylheptanoid, 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one (EB30), with established inhibitors of the PI3K/Akt and ERK1/2 pathways. Additionally, the antiviral activity of another analog, 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one, is compared with other inhibitors of the SARS-CoV-2 nucleocapsid protein. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate independent verification and guide future research.
Section 1: Anticancer Mechanism of Action - A Comparative Analysis
The anticancer potential of diarylheptanoids is often attributed to their ability to induce apoptosis and inhibit cell proliferation in cancer cells. A closely related analog, 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one (EB30), has been shown to exert its anticancer effects by modulating the PI3K/Akt and ERK1/2 signaling pathways in lung cancer cells.[1] This section compares the activity of EB30 with known inhibitors of these pathways.
Quantitative Data Comparison
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various curcumin analogs and specific PI3K/ERK pathway inhibitors in different cancer cell lines. This data allows for a quantitative comparison of their cytotoxic potential.
| Compound/Drug | Target/Mechanism | Cell Line | IC50 (µM) | Reference |
| Curcumin Analogs | ||||
| 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one (EB30) | Suppresses PI3K/Akt, Activates ERK1/2 | A549 (Lung) | Not explicitly stated, but significant reduction in viability | [1] |
| Curcumin | Multiple targets | A549 (Lung) | 20-80 | [2] |
| Pentagamavunon-0 (PGV-0) | Not specified | MCF-7/HER2-5 (Breast) | 32 | [3] |
| Pentagamavunon-1 (PGV-1) | Not specified | MCF-7/HER2-5 (Breast) | 14 | [3] |
| PAC (a curcumin analog) | Not specified | Ca9-22 (Oral) | ~5 | [4] |
| PI3K/ERK Pathway Inhibitors | ||||
| GDC-0941 (Pictilisib) | PI3K inhibitor | T47D (Breast) | 0.455 | [5] |
| GDC-0941 (Pictilisib) | PI3K inhibitor | HCC1937 (Breast) | 15.33 | [5] |
| GDC-0973 (Cobimetinib) | MEK1/2 inhibitor | 888MEL (Melanoma) | 0.05 (EC50) | [6] |
| GDC-0973 (Cobimetinib) | MEK1/2 inhibitor | A2058 (Melanoma) | 2.5 (EC50) | [6] |
Experimental Protocols
This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 8,000 cells per well and incubate for 24 hours.[2]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., curcumin analogs, PI3K/ERK inhibitors) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (0.5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
This protocol is used to determine the effect of a compound on the phosphorylation status of key proteins in the PI3K/Akt and ERK1/2 pathways.
-
Cell Lysis: Treat cells with the compound of interest for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C with gentle shaking.[7][8] Recommended dilutions should be optimized but are typically 1:1000.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Signaling Pathway Diagrams
Caption: Anticancer signaling pathways modulated by diarylheptanoids and targeted inhibitors.
Section 2: Antiviral Mechanism of Action - A Comparative Analysis
Recent studies have highlighted the potential of diarylheptanoids as antiviral agents. Specifically, 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one has demonstrated potent activity against SARS-CoV-2 by targeting the viral nucleocapsid (N) protein.[4][9][10][11][12] The N protein is essential for viral replication and packaging, making it an attractive therapeutic target. This section compares the antiviral efficacy of this diarylheptanoid with other known SARS-CoV-2 nucleocapsid inhibitors.
Quantitative Data Comparison
The following table presents the half-maximal effective concentration (EC50) values of various compounds that inhibit SARS-CoV-2, with a focus on those targeting the nucleocapsid protein.
| Compound | Target | Virus | EC50 (µM) | Reference |
| Diarylheptanoids | ||||
| 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one | Nucleocapsid Protein | SARS-CoV-2 | 0.17 ± 0.07 | [4][10][11][12] |
| 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one | Nucleocapsid Protein | HCoV-OC43 | 0.16 ± 0.01 | [4][10][11][12] |
| Other Nucleocapsid Inhibitors | ||||
| K31 | Nucleocapsid Protein | SARS-CoV-2 | 1.7 ± 0.2 | [13] |
| EIDD-1931 (β-D-N4-hydroxycytidine) | RdRp (RNA-dependent RNA polymerase) | SARS-CoV-2 (Vero cells) | 0.3 | [10] |
| MI-09 | Main Protease (Mpro) | SARS-CoV-2 | 0.86 - 1.2 | [10] |
| MI-30 | Main Protease (Mpro) | SARS-CoV-2 | 0.54 - 1.1 | [10] |
Experimental Protocols
This protocol is used to determine the concentration of a compound that inhibits viral replication by 50% (EC50).
-
Cell Seeding: Seed Vero E6 cells in 12-well plates and grow to a confluent monolayer.
-
Viral Infection: Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI) for a defined period (e.g., 1-2 hours).
-
Compound Treatment: Remove the viral inoculum and add cell culture medium containing serial dilutions of the test compound.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Plaque Visualization: Fix the cells with 4% paraformaldehyde, stain with crystal violet, and count the number of plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control and determine the EC50 value.
This assay is used to confirm the direct binding of a small molecule to its target protein.
-
Protein Incubation: Incubate the purified target protein (e.g., SARS-CoV-2 Nucleocapsid protein) with varying concentrations of the test compound.
-
Protease Digestion: Add a protease (e.g., pronase) to the mixture and incubate for a specific time to allow for protein digestion.
-
SDS-PAGE Analysis: Stop the reaction and analyze the protein fragments by SDS-PAGE.
-
Analysis: A compound that binds to the target protein will protect it from proteolytic degradation, resulting in a higher amount of full-length protein compared to the control.[4][11]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one against SARS-CoV-2.
Caption: General experimental workflow for the discovery and validation of antiviral compounds.
References
- 1. Roles of ERK1/2 and PI3K/AKT signaling pathways in mitochondria-mediated apoptosis in testes of hypothyroid rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. europeanreview.org [europeanreview.org]
- 3. protocols.io [protocols.io]
- 4. scienceopen.com [scienceopen.com]
- 5. GDC-0941 activates integrin linked kinase (ILK) expression to cause resistance to GDC-0941 in breast cancer by the tumor necrosis factor (TNF)-α signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ccrod.cancer.gov [ccrod.cancer.gov]
- 8. ccrod.cancer.gov [ccrod.cancer.gov]
- 9. Antiviral In Vitro Screening Using SARS-CoV-2 and MERS-CoV - Cytotoxicity of Drugs [protocols.io]
- 10. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. researchgate.net [researchgate.net]
- 13. SARS-CoV-2 Nucleocapsid Protein Is a Potential Therapeutic Target for Anticoronavirus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Systematic Review of 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one: Unveiling its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the research findings on 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one, a naturally occurring diarylheptanoid commonly known as yakuchinone A. This document objectively compares its performance with other alternatives, supported by experimental data, to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Abstract
This compound, primarily isolated from the fruits of Alpinia oxyphylla, has garnered significant scientific interest due to its diverse pharmacological activities. This diarylheptanoid exhibits promising anti-cancer, anti-inflammatory, antioxidant, and neuroprotective properties. This guide synthesizes the current research, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to facilitate a deeper understanding of its therapeutic potential and to guide future research and development efforts.
Data Presentation: A Comparative Analysis
The therapeutic efficacy of this compound has been quantified across various studies. The following tables summarize the key findings, offering a comparative perspective against curcumin (B1669340), a structurally similar and well-researched diarylheptanoid.
Table 1: Anticancer Activity of this compound (Yakuchinone A) and Curcumin (IC50 values in µM)
| Cell Line | Cancer Type | Yakuchinone A | Curcumin | Reference |
| A375P | Melanoma | 14.75 | 21.22 | [1] |
| B16F1 | Melanoma | 31.73 | - | [1] |
| B16F10 | Melanoma | 21.71 | - | [1] |
| A549 | Lung Cancer | 26.07 | 33-52 | [1][2] |
| MCF-7 | Breast Cancer | 11.50 | 21.22 | [1][3] |
| HT-29 | Colon Cancer | 11.96 | - | [1] |
| EL4 | Lymphoma | 11.5 (for IL-17 production) | - | [1] |
Note: IC50 values for curcumin are sourced from different studies and are provided for comparative purposes. Direct head-to-head studies may yield different results.
Table 2: Anti-inflammatory and Antioxidant Activities
| Activity | Assay | Key Findings for Yakuchinone A |
| Anti-inflammatory | Inhibition of IL-17 production | IC50 of 11.5 µM in EL4 cells[1]. |
| Anti-inflammatory | Inhibition of COX-2 and iNOS | Downregulates expression through suppression of NF-κB activation. |
| Antioxidant | DPPH radical scavenging | Demonstrates free radical scavenging ability. |
| Antioxidant | ABTS radical scavenging | Shows ability to remove ABTS+ free radicals. |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide, providing a framework for replication and further investigation.
Cell Viability Assay (MTT Assay)
The anti-proliferative effects of this compound are typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound (and/or comparative compounds) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is employed to investigate the effect of this compound on the expression and phosphorylation of proteins involved in key signaling pathways.
-
Cell Lysis: Cells treated with the compound are washed with PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the free radical scavenging capacity of this compound.
-
Preparation of DPPH solution: A fresh solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
Reaction Mixture: Different concentrations of the test compound are added to the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm).
-
Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample).
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This is another common method to evaluate antioxidant activity.
-
Generation of ABTS radical cation (ABTS•+): ABTS is reacted with an oxidizing agent (e.g., potassium persulfate) to generate the blue/green ABTS•+ chromophore.
-
Reaction Mixture: Various concentrations of the test compound are added to the ABTS•+ solution.
-
Incubation: The mixture is incubated at room temperature for a defined time.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (around 734 nm).
-
Calculation: The percentage of inhibition of the ABTS•+ radical is calculated.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows associated with the research on this compound.
Caption: PI3K/Akt/mTOR signaling pathway inhibited by this compound.
Caption: Anti-inflammatory mechanism via NF-κB pathway inhibition.
Caption: General experimental workflow for evaluating biological activities.
References
A Comparative Meta-Analysis of Diarylheptanoid Clinical Trials: Curcumin Leads the Way Amidst Preclinical Promise of Other Analogs
A comprehensive review of clinical trial data on diarylheptanoids reveals a significant focus on curcumin (B1669340), with numerous meta-analyses supporting its efficacy in modulating inflammatory and oxidative stress pathways. In contrast, other diarylheptanoids, such as hirsutanone and oregonin, show promise in preclinical studies, yet lack human clinical trial data. This guide provides a comparative analysis of the available evidence, detailing experimental protocols and cellular signaling pathways, to inform researchers, scientists, and drug development professionals.
Curcumin: A Clinically Studied Diarylheptanoid
Curcumin, the principal diarylheptanoid in turmeric, has been the subject of extensive clinical investigation. Meta-analyses of randomized controlled trials (RCTs) have consistently demonstrated its potential to ameliorate conditions associated with inflammation and oxidative stress.
Anti-Inflammatory Effects
Clinical trials have shown that curcumin can significantly reduce markers of inflammation. For instance, a meta-analysis of RCTs in patients with arthritis revealed a significant reduction in the Disease Activity Score-28 (DAS28), as well as swollen and tender joint counts, with curcumin supplementation.[1] Another meta-analysis focusing on inflammatory biomarkers found that curcumin supplementation led to a significant decrease in C-reactive protein (CRP) levels.[2]
Antioxidant Properties
Curcumin's antioxidant effects are also well-documented in clinical settings. A meta-analysis of randomized clinical trials concluded that curcumin supplementation significantly increases serum superoxide (B77818) dismutase (SOD) activities while reducing malondialdehyde (MDA) concentrations, a marker of lipid peroxidation.[3][4]
Comparative Analysis of Clinical Trial Data for Curcumin
To facilitate a clear comparison of curcumin's efficacy across different clinical endpoints, the following tables summarize quantitative data from various meta-analyses.
| Inflammatory Marker | Effect of Curcumin Supplementation | Dosage Range | Trial Duration | References |
| C-Reactive Protein (CRP) | Significant Reduction | 300 - 1900 mg/day | 4.5 - 10.5 weeks | [2] |
| Disease Activity Score (DAS28) | Significant Reduction | 120 - 1500 mg/day | 4 - 36 weeks | [1][5] |
| Swollen Joint Count (SJC) | Significant Reduction | 120 - 1500 mg/day | 4 - 36 weeks | [1] |
| Tender Joint Count (TJC) | Significant Reduction | 120 - 1500 mg/day | 4 - 36 weeks | [1] |
| Oxidative Stress Marker | Effect of Curcumin Supplementation | Dosage Range | Trial Duration | References |
| Superoxide Dismutase (SOD) | Significant Increase | 1 g/day (with piperine) | 8 weeks | [3] |
| Malondialdehyde (MDA) | Significant Reduction | 1 g/day (with piperine) | 8 weeks | [3][4] |
| Total Antioxidant Capacity (TAC) | Significant Increase | 645 mg/day (average) | 67 days (average) | [4] |
Experimental Protocols in Curcumin Clinical Trials
The methodologies employed in curcumin clinical trials are crucial for interpreting the results. Below are representative experimental protocols for assessing its anti-inflammatory and antioxidant effects.
Assessment of Anti-Inflammatory Activity in Rheumatoid Arthritis
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: Patients diagnosed with rheumatoid arthritis according to the American College of Rheumatology criteria.
-
Intervention: Participants are randomized to receive either curcumin capsules (e.g., 500 mg twice daily) or a matching placebo for a specified period (e.g., 8-12 weeks).
-
Outcome Measures:
-
Primary: Change in Disease Activity Score-28 (DAS28).
-
Secondary: Changes in swollen joint count (SJC), tender joint count (TJC), visual analog scale (VAS) for pain, and serum levels of inflammatory markers such as C-reactive protein (CRP) and erythrocyte sedimentation rate (ESR).
-
-
Data Analysis: Statistical analysis is performed to compare the changes in outcome measures between the curcumin and placebo groups.[1]
Evaluation of Antioxidant Status
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: Healthy adults or individuals with conditions associated with increased oxidative stress (e.g., metabolic syndrome).
-
Intervention: Participants receive a standardized curcumin formulation (e.g., 1000 mg/day with an absorption enhancer like piperine) or placebo for a defined duration (e.g., 8 weeks).
-
Outcome Measures:
-
Primary: Change in serum levels of malondialdehyde (MDA).
-
Secondary: Changes in the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione (B108866) peroxidase (GPx), and total antioxidant capacity (TAC).
-
-
Data Analysis: The differences in the mean changes of the oxidative stress markers from baseline to the end of the trial are compared between the two groups.[3][4]
Signaling Pathways Modulated by Curcumin
Curcumin exerts its therapeutic effects by modulating multiple signaling pathways. The nuclear factor-kappa B (NF-κB) pathway is a key target.
In response to inflammatory stimuli, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (p65/p50) to translocate to the nucleus, where it induces the expression of genes encoding pro-inflammatory cytokines.[6][7] Curcumin has been shown to inhibit the activity of IKK, thereby preventing the degradation of IκBα and blocking the nuclear translocation of NF-κB.[8] This mechanism underpins many of curcumin's anti-inflammatory effects observed in clinical trials.
Hirsutanone and Oregonin: Preclinical Diarylheptanoids of Interest
While lacking clinical trial data, other diarylheptanoids like hirsutanone and oregonin, primarily isolated from Alnus species, have demonstrated notable biological activities in preclinical models.
Preclinical Cytotoxic and Anti-Melanogenic Activities
In vitro studies have shown that hirsutanone exhibits cytotoxic effects against various cancer cell lines. Furthermore, it has been found to inhibit melanogenesis in B16-F1 melanoma cells by suppressing tyrosinase activity and the expression of melanogenic proteins.[9][10] Oregonin has also shown antioxidant properties in preclinical assays.
The following table summarizes preclinical data for hirsutanone and oregonin. It is crucial to note that these are not from human clinical trials and direct comparisons with curcumin's clinical data should be made with caution.
| Diarylheptanoid | Biological Activity (Preclinical) | Model System | Key Findings | References |
| Hirsutanone | Anti-melanogenic | B16-F1 murine melanoma cells | Suppressed melanin (B1238610) synthesis by inhibiting tyrosinase and the CREB/MITF pathway. | [9][10] |
| Oregonin | Antioxidant | In vitro assays | Demonstrated free radical scavenging activity. | [10] |
Signaling Pathways Modulated by Hirsutanone (Preclinical)
Preclinical research suggests that hirsutanone's anti-melanogenic effects are mediated through the inhibition of the cAMP response element-binding protein (CREB) and microphthalmia-associated transcription factor (MITF) pathway.
Activation of the melanocortin 1 receptor (MC1R) by α-melanocyte-stimulating hormone (α-MSH) leads to an increase in intracellular cyclic AMP (cAMP) and activation of protein kinase A (PKA). PKA then phosphorylates CREB, which in turn upregulates the expression of MITF, a master regulator of melanogenic gene expression. Hirsutanone has been shown to inhibit the phosphorylation of CREB, leading to reduced MITF expression and a subsequent decrease in melanin production.[10][11]
Plitidepsin (B549178): A Clinically Investigated Marine-Derived Compound with a Diarylheptanoid-like Core
Plitidepsin, a cyclic depsipeptide originally isolated from the marine tunicate Aplidium albicans, contains a structural motif that shares some resemblance to cyclic diarylheptanoids. It has undergone extensive clinical development, primarily as an anti-cancer agent.
Clinical Trials in Oncology
Plitidepsin has been evaluated in numerous clinical trials for various hematological malignancies and solid tumors. A notable phase III trial (ADMYRE) investigated plitidepsin in combination with dexamethasone (B1670325) for patients with relapsed/refractory multiple myeloma.[12] The combination demonstrated a significant improvement in progression-free survival compared to dexamethasone alone.
Plitidepsin's Mechanism of Action
The primary molecular target of plitidepsin is the eukaryotic elongation factor 1A2 (eEF1A2).
eEF1A2 plays a crucial role in protein synthesis by delivering aminoacyl-tRNAs to the ribosome. By binding to eEF1A2, plitidepsin disrupts this process, leading to an inhibition of protein synthesis.[13][14] This is particularly effective against cancer cells, which have a high demand for protein synthesis to support their rapid proliferation. This mechanism ultimately induces cell cycle arrest and apoptosis in malignant cells.[15][16]
Conclusion
The landscape of diarylheptanoid clinical research is currently dominated by curcumin, for which there is a substantial body of evidence from meta-analyses of randomized controlled trials supporting its anti-inflammatory and antioxidant effects. The detailed understanding of its mechanism of action, particularly the inhibition of the NF-κB pathway, provides a strong rationale for its therapeutic potential.
Other plant-derived diarylheptanoids, such as hirsutanone and oregonin, remain in the preclinical stage of investigation. While in vitro and in vivo studies suggest promising biological activities, their clinical relevance is yet to be determined through human trials.
Plitidepsin, a marine-derived compound with a structural resemblance to cyclic diarylheptanoids, stands as an example of a related natural product that has progressed through extensive clinical development, demonstrating the therapeutic potential of this class of compounds.
Future research should aim to broaden the clinical investigation of other promising diarylheptanoids to validate their preclinical findings and potentially expand the therapeutic armamentarium for a variety of diseases. For drug development professionals, the well-established safety profile and diverse biological activities of curcumin provide a solid foundation for the development of next-generation diarylheptanoid-based therapeutics with improved bioavailability and efficacy.
References
- 1. Effect of curcumin on rheumatoid arthritis: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profiling Inflammatory Biomarkers following Curcumin Supplementation: An Umbrella Meta-Analysis of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Antioxidant Potential of Curcumin—A Meta-Analysis of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of Curcumin and Curcuma longa Extract in the Treatment of Arthritis: A Systematic Review and Meta-Analysis of Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nrf2activators.com [nrf2activators.com]
- 7. Potential Regulation of NF-κB by Curcumin in Coronavirus-Induced Cytokine Storm and Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 9. Phase I Study of Plitidepsin (Aplidin) in Combination with Bortezomib and Dexamethasone in Patients with Relapsed or Refractory Multiple Myeloma | Dana-Farber Cancer Institute [dana-farber.org]
- 10. Hirsutanone Isolated from the Bark of Alnus japonica Attenuates Melanogenesis via Dual Inhibition of Tyrosinase Activity and Expression of Melanogenic Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. clinicaltrials.eu [clinicaltrials.eu]
- 13. What is the mechanism of Plitidepsin? [synapse.patsnap.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Translation Elongation Factor eEF1A2 is a Novel Anticancer Target for the Marine Natural Product Plitidepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one
The proper disposal of 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one is critical to ensure laboratory safety, environmental protection, and regulatory compliance. Due to its potential environmental hazards, this compound must be managed as hazardous chemical waste. Disposal into sanitary sewers or regular trash is strictly prohibited.
Hazard Assessment and Disposal Classification
While specific ecological data for this compound is limited, a structurally similar compound, 1,7-Bis(4-hydroxyphenyl)heptan-3-one, is classified under the Globally Harmonized System (GHS) as being very toxic to aquatic life with long-lasting effects.[1] Therefore, as a precautionary measure, this compound should be treated as a hazardous waste, specifically an environmental hazard.[1][2] Chemical waste is regulated by the Environmental Protection Agency (EPA), and disposal must be handled through an approved hazardous waste program.[3]
| Hazard Category | GHS Classification (Based on structural analog) | Implication for Disposal |
| Acute Aquatic Hazard | Category 1 (H400: Very toxic to aquatic life)[1] | Prohibits disposal down the sanitary sewer.[2][4] |
| Chronic Aquatic Hazard | Category 1 (H410: Very toxic to aquatic life with long lasting effects)[1] | Requires containment and disposal as regulated hazardous waste to prevent environmental release.[5] |
Personal Protective Equipment (PPE) for Handling Waste
When handling this compound for disposal, appropriate personal protective equipment must be worn to minimize exposure.[6]
| Equipment | Specification |
| Eye/Face Protection | Tightly fitting safety goggles or glasses conforming to EN166 (EU) or NIOSH (US) standards.[6] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat. Impervious clothing may be required for larger quantities.[6] |
| Respiratory Protection | Not typically required for handling small quantities of solid waste in a well-ventilated area. Use a NIOSH-approved respirator if dust is generated or exposure limits are exceeded.[2][6] |
Step-by-Step Disposal Protocol
The following protocol outlines the mandatory steps for the safe collection, storage, and disposal of this compound waste.
Step 1: Waste Collection and Containment
-
Identify Waste: Any unused, expired, or contaminated this compound is considered waste and must be disposed of following these procedures.[7]
-
Select a Container:
-
Solid Waste: Collect chemically contaminated lab trash (e.g., gloves, weigh boats, wipes) in a clear, double-bagged plastic bag.[8] For pure solid chemical waste, use a compatible, sealable container, preferably the original container if it is in good condition.[9]
-
Liquid Waste (Solutions): If the compound is in a solvent, collect it in a leak-proof container with a secure, screw-on cap.[8] Ensure the container material is chemically compatible with the solvent used. Do not use food or beverage containers.
-
-
Ensure Safe Containment: Keep waste containers closed except when adding waste.[8] Do not overfill containers. Wipe any external contamination from the container before storage.[8]
Step 2: Labeling Hazardous Waste
Properly labeling the waste container is a critical regulatory requirement.
-
Affix a Hazardous Waste Tag: Obtain and complete a hazardous waste tag from your institution's Environmental Health and Safety (EHS) department.[3]
-
Complete All Fields: The tag must include the following information:
-
The words "Hazardous Waste".[3]
-
Full Chemical Name: Write "this compound". Do not use abbreviations or chemical formulas.[3][7] For mixtures, list all constituents and their approximate percentages.
-
Hazard Identification: Check the appropriate hazard boxes (e.g., "Toxic," "Environmental Hazard").
-
Contact Information: Provide the Principal Investigator's name, lab location (building and room number), and phone number.[3]
-
Step 3: Storage Prior to Disposal
-
Designate a Storage Area: Store the labeled waste container in a designated "Satellite Accumulation Area" near the point of generation.[10]
-
Use Secondary Containment: Place the primary waste container inside a larger, chemically compatible secondary container (such as a lab tray or bin) to contain any potential leaks or spills.[8] The secondary container must be able to hold 110% of the volume of the primary container.[8]
-
Segregate Incompatibles: Store the waste away from incompatible materials.[7][10]
Step 4: Arranging for Disposal
-
Schedule a Pickup: Contact your institution's EHS department to request a hazardous waste collection.[3] Follow their specific procedures for submitting a pickup request.
-
Do Not Dispose Independently: Never dispose of this chemical in the regular trash, down the drain, or through evaporation.[9][11][12] All disposal must be managed by trained EHS professionals who will ensure it is transported to a licensed treatment, storage, and disposal facility.
Experimental Workflow: Disposal Decision and Process
The following diagram illustrates the logical workflow for the proper management and disposal of this compound.
Caption: Disposal workflow for this compound.
Accidental Release and Spill Cleanup
In the event of a spill, follow these procedures:
-
Ensure Safety: Evacuate personnel if necessary and ensure adequate ventilation.[6] Remove all sources of ignition.
-
Wear PPE: At a minimum, wear the PPE outlined in the table above.
-
Containment: Prevent the spill from spreading or entering drains.[6]
-
Cleanup: For a solid spill, carefully sweep or scoop the material into a suitable container for disposal.[5] Avoid generating dust.[6] For a solution, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place the contaminated absorbent into the hazardous waste container.
-
Disposal: The collected spill material and any contaminated cleanup supplies must be disposed of as hazardous waste, following the protocol described above.[9]
References
- 1. 1,7-Bis(4-Hydroxyphenyl)Heptan-3-One | C19H22O3 | CID 14608480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. fishersci.se [fishersci.se]
- 6. echemi.com [echemi.com]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. vumc.org [vumc.org]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 11. acs.org [acs.org]
- 12. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Personal protective equipment for handling 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one. Adherence to these procedures is essential to ensure personal safety and regulatory compliance in the laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory when handling this compound. The following table summarizes the required PPE for routine laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (in a fume hood) | Safety glasses with side shields or chemical splash goggles. | Chemical-resistant gloves (Butyl or Nitrile rubber). Inspect for damage before each use. | Standard laboratory coat. | Not generally required if work is performed in a properly functioning chemical fume hood. |
| Weighing and Transfer of Powder | Chemical splash goggles and a face shield. | Double-gloving with chemical-resistant gloves (Butyl or Nitrile rubber). | Chemical-resistant apron over a standard laboratory coat. | A NIOSH-approved respirator with organic vapor cartridges may be necessary if there is a risk of inhalation. |
| Large Volume Transfers or Potential for Splashing | Chemical splash goggles and a face shield. | Double-gloving with chemical-resistant gloves (Butyl or Nitrile rubber). | Chemical-resistant apron over a standard laboratory coat. | A NIOSH-approved respirator with organic vapor cartridges may be necessary if there is a risk of inhalation. |
Experimental Protocol: Weighing and Dissolving this compound
This protocol outlines the step-by-step procedure for safely weighing and dissolving the powdered form of this compound.
Materials:
-
This compound powder
-
Appropriate solvent
-
Analytical balance
-
Chemical fume hood
-
Beakers, graduated cylinders, and other necessary glassware
-
Spatula
-
Weighing paper or boat
-
Wash bottle with solvent
-
Labeled waste containers
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Don all required PPE as specified in the table above for "Weighing and Transfer of Powder."
-
Designate a specific area within the fume hood for handling the powder to minimize contamination.
-
Place all necessary equipment inside the fume hood.
-
-
Weighing:
-
Place a clean, empty weighing boat or paper on the analytical balance and tare the balance.
-
Carefully transfer the desired amount of this compound powder onto the weighing boat using a clean spatula.
-
Record the weight.
-
-
Dissolving:
-
Carefully add the weighed powder to a beaker containing the appropriate solvent.
-
Use a small amount of solvent to rinse the weighing boat and spatula to ensure all the powder is transferred. Add this rinse to the beaker.
-
Stir the solution gently with a magnetic stir bar or glass rod until the powder is completely dissolved.
-
-
Post-Procedure:
-
Securely cap the container with the dissolved compound.
-
Decontaminate the work area within the fume hood.
-
Dispose of all contaminated disposable materials (e.g., weighing paper, gloves) in the designated hazardous waste container.
-
Caption: Experimental workflow for weighing and dissolving the compound.
Operational and Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. This substance is classified as very toxic to aquatic life with long-lasting effects.[1]
Waste Segregation and Collection:
-
Solid Waste: All disposable items that have come into contact with the compound, such as gloves, weighing paper, and contaminated paper towels, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses containing the compound must be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Sharps Waste: Any contaminated sharps, such as needles or broken glassware, must be disposed of in a designated sharps container for hazardous chemical waste.
Container Labeling:
All waste containers must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic to Aquatic Life")
-
The date the waste was first added to the container
Storage:
Store all hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. Ensure containers are kept closed except when adding waste.
Disposal Procedure:
-
Collection: Collect all waste generated from the handling of this compound in the appropriately labeled containers.
-
Storage: Store the waste containers in the designated satellite accumulation area.
-
Pickup Request: Once the waste container is full, or before the designated accumulation time limit is reached, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department.
-
Handover: Follow your institution's specific procedures for the handover of hazardous waste to EHS personnel.
Caption: Workflow for the disposal of hazardous waste.
Emergency Procedures: Spill and Exposure
Minor Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using a chemical absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material and place it in a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
Major Spill or Spill Outside of a Fume Hood:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS department immediately.
-
If the substance is flammable, turn off all ignition sources.
-
Prevent entry into the affected area.
-
Provide EHS with the Safety Data Sheet for this compound.
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
